Fmoc-Asp-OtBu
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426920 | |
| Record name | fmoc-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129460-09-9 | |
| Record name | fmoc-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OtBu)-OH, a key derivative of L-aspartic acid, is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the acid-labile tert-butyl (OtBu) ester on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, allows for precise, orthogonal control during the assembly of complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, structure, and applications.
Chemical and Physical Properties
Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder.[1][2] It is stable under recommended storage conditions, typically at 2-8°C in a dry, well-ventilated place.[2] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [3] |
| Synonyms | 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate, Fmoc-L-Asp(OtBu)-OH | [4][5] |
| CAS Number | 71989-14-5 | [1][4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3] |
| Molecular Weight | 411.45 g/mol | [1][4][6] |
| Melting Point | 148-150 °C (decomposes) | [1][7] |
| Boiling Point | 620.8 °C at 760 mmHg | [2][7] |
| Density | 1.251 - 1.3 g/cm³ | [2][7] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [1][4] |
| Appearance | White to off-white powder/solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Chemical Structure
The structural integrity of Fmoc-Asp(OtBu)-OH is central to its function in peptide synthesis. The bulky Fmoc group effectively shields the α-amine from unwanted reactions, while the OtBu group prevents the side-chain carboxyl from participating in peptide bond formation.
| Identifier | String | References |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(O)=O | |
| InChI | 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | [3] |
| InChI Key | FODJWPHPWBKDON-IBGZPJMESA-N |
Experimental Protocols and Methodologies
Fmoc-Asp(OtBu)-OH is a cornerstone of Fmoc-based solid-phase peptide synthesis. The following sections detail the key experimental steps involving this reagent.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step that precedes the coupling of the next amino acid in the sequence. This is typically achieved under basic conditions.
Protocol:
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
Resin Treatment: Swell the peptide-resin in DMF.
-
Deprotection Reaction: Treat the resin with the 20% piperidine/DMF solution. The reaction is typically complete within 5-10 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
Peptide Coupling
Following Fmoc deprotection, the newly exposed N-terminal amine is coupled with the carboxyl group of the next Fmoc-protected amino acid, in this case, Fmoc-Asp(OtBu)-OH.
Protocol:
-
Activation: Activate the carboxylic acid of Fmoc-Asp(OtBu)-OH using a coupling reagent. Common activators include HBTU, HATU, or DIC/HOBt in a solvent like DMF or NMP.
-
Coupling Reaction: Add the activated Fmoc-Asp(OtBu)-OH solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.
Side-Chain (OtBu) Deprotection and Cleavage
The final step in SPPS is the simultaneous deprotection of the side-chain protecting groups and cleavage of the peptide from the solid support. The tert-butyl ester of Fmoc-Asp(OtBu)-OH is labile to strong acids.[6]
Protocol:
-
Reagent Preparation: Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation and purify it, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: The tert-butyl cations generated during cleavage can lead to side reactions.[6][8] The inclusion of scavengers like water and TIS in the cleavage cocktail is crucial to mitigate these unwanted modifications.[8]
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of Fmoc-Asp(OtBu)-OH. The compound is stable under normal temperatures and pressures.[2] For long-term storage, it is recommended to keep the solid compound at 2-8°C in a dark, dry environment.[2] One of the primary degradation pathways for aspartic acid derivatives is the formation of aspartimide, a reaction that is accelerated under basic conditions.[9] Therefore, exposure to bases should be strictly avoided during storage. For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[4]
Safety and Handling
Standard laboratory safety precautions should be observed when handling Fmoc-Asp(OtBu)-OH. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10] It is advisable to handle the compound in a well-ventilated area or under a chemical fume hood.[10]
References
- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 2. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
In-Depth Technical Guide: Physicochemical Properties of Fmoc-Asp-OtBu Derivatives
This guide provides essential physicochemical data for Fluorenylmethyloxycarbonyl-aspartic acid-tert-butyl ester derivatives, crucial reagents for researchers and professionals in peptide synthesis and drug development. The precise identification and characterization of these compounds are fundamental for reproducible experimental outcomes and the successful synthesis of target peptides.
Physicochemical Data
The nomenclature "Fmoc-Asp-OtBu" can be ambiguous and may refer to two distinct isomers depending on the position of the tert-butyl ester protecting group. The most common derivative used in solid-phase peptide synthesis is Fmoc-L-aspartic acid 4-tert-butyl ester, where the side-chain carboxyl group is protected. The alternative, where the alpha-carboxyl group is esterified, is less frequently used in this context. Below is a summary of the key quantitative data for both isomers.
| Property | Fmoc-L-Asp(OtBu)-OH | Fmoc-L-Asp-OtBu |
| Synonym | N-α-Fmoc-L-aspartic acid β-t-butyl ester | N-α-Fmoc-L-aspartic acid α-t-butyl ester |
| CAS Number | 71989-14-5[1][2][3][4] | 129460-09-9[5] |
| Molecular Formula | C23H25NO6[1][2][4] | C23H25NO6 |
| Molecular Weight | 411.45 g/mol [1][4][6] | 411.45 g/mol |
Experimental Protocols
The characterization of these compounds typically involves standard analytical techniques to confirm identity and purity.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Methodology: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at a wavelength of 254 nm or 280 nm to monitor the Fmoc group.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is a common method. The sample is dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. The resulting spectrum should show a peak corresponding to the [M+H]+ or [M+Na]+ adduct of the compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure and confirm the position of the protecting groups.
-
Methodology: ¹H and ¹³C NMR spectra are acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts and coupling constants of the protons and carbons will confirm the structure of the specific isomer.
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name and the specific chemical identifiers for the more prevalent isomer used in peptide synthesis.
Caption: Relationship between Fmoc-Asp(OtBu)-OH and its identifiers.
References
A Technical Guide to the Synthesis and Purification of Fmoc-Asp-OtBu
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp-OtBu, or N-α-Fmoc-L-aspartic acid β-tert-butyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection scheme, with the acid-labile tert-butyl (OtBu) group on the side-chain carboxyl and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group, allows for orthogonal deprotection strategies essential for the synthesis of complex peptides. This guide provides an in-depth overview of the primary synthesis and purification methods for this vital reagent, complete with experimental protocols, quantitative data, and process visualizations.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily differing in the strategy for the selective protection of the aspartic acid carboxyl groups. The most common methods involve either the direct protection of L-aspartic acid or the use of pre-protected intermediates.
Method 1: Direct Protection of L-Aspartic Acid
A prevalent method involves the transesterification of L-aspartic acid with tert-butyl acetate, followed by the introduction of the Fmoc group.
Experimental Protocol:
-
Formation of Asp(OtBu)₂: L-aspartic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. The reaction is typically stirred at a controlled temperature of 15-20°C for 36-48 hours.[1][2]
-
Selective Deprotection: The resulting mixture contains di-protected (Asp(OtBu)₂), mono-protected (Asp(OtBu)), and unprotected aspartic acid. A key step is the selective removal of the α-tert-butyl ester. This can be achieved through the formation of a copper salt, Cu[Asp(OtBu)]ₓ (where x=1-2), which facilitates the selective deprotection of the 1-tert-butyl ester.[2]
-
Decopperization: The copper is subsequently removed to yield Asp-OtBu.
-
Fmoc Protection: The purified Asp-OtBu is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), in an aqueous solution with the pH maintained at 8-9 for 7-10 hours.[1][2]
-
Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude this compound is then isolated by crystallization.[1]
Synthesis Workflow: Direct Protection
References
A Technical Guide to Research-Grade Fmoc-Asp-OtBu: Synthesis, Application, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp-OtBu), a critical building block in solid-phase peptide synthesis (SPPS) for research and drug development. This guide covers its procurement from leading suppliers, detailed experimental protocols for its use, and strategies to mitigate the primary side reaction of aspartimide formation.
Suppliers and Manufacturers of Research-Grade this compound
The quality of this compound is paramount for the successful synthesis of high-purity peptides. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name/Line | CAS Number | Molecular Weight | Purity (HPLC) | Melting Point (°C) | Appearance |
| Sigma-Aldrich (Novabiochem®) | This compound | 71989-14-5 | 411.45 | ≥98.0% | 148-150 (dec.)[1][2] | White to off-white powder[1] |
| CEM Corporation | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | ≥99.0%[3] | - | White powder[3] |
| APExBIO | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | >98% | - | White to off-white powder |
| Santa Cruz Biotechnology | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | - | - | - |
| Advanced ChemTech | Fmoc-Asp(OBut)-OH | 71989-14-5 | 411.45 | - | - | - |
| Anaspec | This compound | 71989-14-5 | 411.45 | - | - | White powder |
| Thistle Scientific | Fmoc-Asp (Otbu)-OH | 71989-14-5 | 411.45 | >99% | - | White powder |
| Biostring | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | ≥98.0%[1] | 148-150 (dec.)[1] | White to off-white powder[1] |
| Home Sunshine Pharma | FMOC-ASP-(OTBU)-OH | 71989-14-5 | 411.45 | ≥99.0%[4] | 147-151[4] | White to light yellow crystal powder[4] |
The Challenge of Aspartimide Formation
A significant challenge in the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step.[5] This side reaction is particularly problematic for sequences where aspartic acid is followed by a small, unhindered amino acid like glycine (Asp-Gly).[6] The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of undesired α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[7]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.[7][8]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[8]
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the coupling is incomplete, a second coupling can be performed.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times), followed by DMF (3 times).[7]
Fmoc Deprotection Strategies to Minimize Aspartimide Formation
The choice of Fmoc deprotection conditions is critical to minimize aspartimide formation.
Standard Protocol (for less susceptible sequences):
-
Swell the peptide-resin in DMF for 30 minutes.[5]
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.[7]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times).[5]
Optimized Protocols (for susceptible sequences):
-
Addition of HOBt: The addition of 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution can significantly reduce aspartimide formation.[9] The deprotection time is typically 5-10 minutes.[5]
-
Use of DBU: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used for Fmoc removal.[5]
-
Backbone Protection: For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy to prevent aspartimide formation.
| Deprotection Strategy | Conditions | Aspartimide Formation (%) in a Model Peptide (VKDGYI) |
| Standard | 20% Piperidine in DMF | High |
| HOBt Additive | 20% Piperidine, 0.1 M HOBt in DMF | Reduced |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Reduced |
| Alternative Protecting Group (e.g., Fmoc-Asp(OBno)-OH) | 20% Piperidine in DMF | Significantly Reduced |
| Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) | Standard Coupling and Deprotection | Negligible |
Note: The exact percentage of aspartimide formation is sequence-dependent.
Cleavage and Final Deprotection
After peptide chain elongation, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu group of aspartic acid, are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.[7]
-
Cleavage: Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
HPLC Analysis of Peptide Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide and for separating the desired peptide from byproducts of aspartimide formation.
Typical RP-HPLC Conditions:
-
Column: C18, 3-5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing concentration of mobile phase B (e.g., 5% to 95% B over 30 minutes)
-
Detection: UV at 214 nm and 280 nm
-
Flow Rate: 1 mL/min
Conclusion
This compound is an indispensable reagent for the synthesis of aspartic acid-containing peptides. A thorough understanding of its properties, careful selection of suppliers, and the implementation of optimized experimental protocols are crucial for obtaining high-purity peptides for research and drug development. The primary challenge of aspartimide formation can be effectively managed by selecting appropriate Fmoc deprotection strategies, particularly for susceptible sequences. By following the guidelines outlined in this technical guide, researchers can enhance the success rate and quality of their peptide synthesis endeavors.
References
- 1. labiostring.com [labiostring.com]
- 2. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 3. Fmoc-Asp(OtBu)-OH [cem.com]
- 4. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
The Role of the OtBu Protecting Group in Aspartic Acid: A Technical Guide
The tert-Butyl (OtBu) group is a cornerstone in modern synthetic chemistry, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). For researchers and professionals in drug development, a comprehensive understanding of its function, advantages, and limitations when used to protect the side chain of aspartic acid (Asp) is critical for the successful synthesis of complex peptides. This guide provides an in-depth analysis of the OtBu protecting group's role, the challenges it presents, and strategies for its effective implementation.
The Principle of Orthogonal Protection in Fmoc/tBu SPPS
In modern peptide synthesis, the most prevalent strategy is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. This means that two different classes of protecting groups are used, each removable under distinct conditions without affecting the other. The N-α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as OtBu.[1][2]
The OtBu group is used to protect the β-carboxylic acid of aspartic acid, forming an ester linkage [-C(CH₃)₃].[3] Its primary role is to prevent the side chain's carboxyl group from participating in unwanted reactions during peptide chain elongation.[4] The key to its utility lies in its stability:
-
Stable to Base: The OtBu ester is resistant to the basic conditions (typically 20% piperidine in DMF) used to remove the N-α-Fmoc group at each cycle of amino acid addition.[1][5]
-
Labile to Acid: The OtBu group is efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step, which simultaneously cleaves the completed peptide from the solid support resin.[3][6]
The Major Challenge: Aspartimide Formation
Despite its widespread use, the OtBu protection of aspartic acid is associated with a significant side reaction: aspartimide formation.[5] This intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step. The backbone amide nitrogen following the Asp residue is deprotonated by the base, which then attacks the side-chain carbonyl of the Asp(OtBu) group, forming a five-membered succinimide ring.[7]
This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Arg motifs.[2][8] The resulting aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of products:
-
The desired α-aspartyl peptide .
-
The isomeric β-aspartyl peptide , which is often difficult to separate chromatographically.
-
Racemized forms of both α and β peptides.[7]
The formation of these impurities reduces the yield and purity of the target peptide, posing a significant challenge in peptide manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids into complex chains. This technique, pioneered by R.B. Merrifield, anchors the growing peptide to an insoluble solid support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2] Among the various strategies for SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology has become a dominant approach due to its mild reaction conditions and orthogonal protection scheme.[3][4] This guide provides an in-depth exploration of the fundamental principles of Fmoc/tBu SPPS, offering a technical resource for professionals in research and drug development.
The Fmoc/tBu strategy is characterized by its use of the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids and acid-labile tert-butyl (tBu) based groups for the more permanent protection of reactive side chains.[3][5] This orthogonality is a key advantage, as it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[5][] This approach minimizes the harsh acidic conditions required in other methods, making it compatible with a wider range of sensitive peptide sequences and modifications.[7]
Core Principles of Fmoc/tBu SPPS
The synthesis of a peptide using the Fmoc/tBu strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core components and steps of this process are detailed below.
The Solid Support (Resin)
The solid support, typically a polymeric resin in the form of small beads, is the foundation of SPPS.[1] The ideal resin is chemically inert to the reagents and solvents used during synthesis, mechanically stable, and allows for efficient solvation to ensure that the reaction sites are accessible. Cross-linked polystyrene-divinylbenzene is a popular choice for the resin backbone.[8] The resin is functionalized with a linker, which serves as the anchor point for the first amino acid.
Commonly Used Resins in Fmoc/tBu SPPS:
| Resin Type | Description | Key Features |
| Wang Resin | The most commonly used resin for synthesizing peptides with a C-terminal carboxylic acid.[1][9] | Cleavage with strong acid (e.g., TFA) yields a C-terminal acid.[9] |
| Rink Amide Resin | Used for the synthesis of peptide amides.[9][10] | Features a linker that, upon cleavage with TFA, generates a C-terminal amide.[9] |
| 2-Chlorotrityl Chloride Resin | A highly acid-labile resin suitable for producing fully protected peptide fragments.[10][11] | Allows for cleavage under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[11] |
The Linker
The linker is a chemical moiety that connects the nascent peptide chain to the solid support.[12] The choice of linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for cleavage.[13]
Protecting Groups: The Cornerstone of Orthogonality
The success of Fmoc/tBu SPPS hinges on the orthogonal protection strategy, which employs two classes of protecting groups that can be removed under different conditions.[3]
-
α-Amino Protection: The Fmoc Group The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the incoming amino acid.[14] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][15]
-
Side-Chain Protection: The tBu Group and its Analogs The reactive side chains of certain amino acids (e.g., Lys, Asp, Glu, Ser, Thr, Tyr, Cys) must be protected throughout the synthesis to prevent unwanted side reactions.[16] In the Fmoc/tBu strategy, these side chains are protected with acid-labile groups, primarily based on the tert-butyl (tBu) cation.[16] These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step with a strong acid, most commonly trifluoroacetic acid (TFA).[16][17]
Common Side-Chain Protecting Groups in Fmoc/tBu SPPS:
| Amino Acid | Side-Chain Protecting Group |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asn, Gln, His | Trt (Trityl) |
| Asp, Glu | OtBu (tert-butyl ester) |
| Cys | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) |
| Lys, Trp | Boc (tert-butyloxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-butyl ether) |
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide proceeds through a series of repeated cycles, with each cycle adding one amino acid to the growing chain.
Caption: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.
Deprotection
Each cycle begins with the removal of the N-terminal Fmoc protecting group from the resin-bound peptide.[15] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[14][18] The mechanism involves a β-elimination reaction, which is favored by the acidic proton on the fluorene ring system.[19] The piperidine acts as a base to abstract this proton and also serves as a scavenger for the resulting dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[5][19]
Caption: Mechanism of Fmoc deprotection by piperidine.
Washing
Following deprotection, the resin is thoroughly washed with a solvent, typically DMF, to remove the piperidine, the dibenzofulvene-piperidine adduct, and any other soluble byproducts.[18] This step is crucial to ensure a clean coupling reaction in the next step.
Coupling (Amide Bond Formation)
The next Fmoc-protected amino acid is then coupled to the newly exposed N-terminal amine of the growing peptide chain.[1] To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[20] This is achieved using a variety of coupling reagents.
Common Coupling Reagents:
| Reagent | Full Name | Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, cost-effective.[18] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for difficult couplings.[18] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but can be more effective in some cases. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and effective combination that minimizes racemization.[20] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer alternative to benzotriazole-based reagents.[18] |
The coupling reaction is typically carried out in DMF, and a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize the protonated amine and facilitate the reaction.[20]
Washing
After the coupling reaction is complete, the resin is again washed extensively with DMF to remove excess amino acid, coupling reagents, and any byproducts.[18]
This four-step cycle is repeated for each amino acid in the desired peptide sequence.[5]
Monitoring the Synthesis
To ensure the successful synthesis of the target peptide, it is essential to monitor the completion of the deprotection and coupling steps.[20] Incomplete reactions can lead to the formation of deletion sequences and other impurities.[8]
-
Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines on the resin.[21] A positive result (blue color) after a coupling step indicates that the reaction is incomplete.
-
UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[4] This property can be exploited for real-time monitoring of the deprotection step in automated synthesizers.[2][22]
Cleavage and Final Deprotection
Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[17] This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA).[3][17]
The cleavage cocktail usually contains a mixture of scavengers to quench the reactive cationic species (such as t-butyl cations) that are generated during the deprotection of the side chains.[17] These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[17]
Common Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Purpose |
| Reagent K | TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) | A universal and robust cleavage mixture for complex peptides.[17] |
| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and effective cocktail for many standard peptides.[17] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5% w/w) | Specifically designed to minimize the oxidation of methionine residues.[23] |
After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether.[10] The precipitated peptide can then be collected, dried, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
General Fmoc Deprotection Protocol
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 5-10 minutes.[18]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[18]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[18]
General Amino Acid Coupling Protocol (using HBTU)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[18]
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[18]
-
Monitor the reaction for completion using the Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min).
General Cleavage and Deprotection Protocol (using TFA/TIS/Water)
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[17]
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Conclusion
The Fmoc/tBu solid-phase peptide synthesis strategy is a powerful and versatile methodology that has become the cornerstone of modern peptide chemistry. Its reliance on an orthogonal protection scheme and mild reaction conditions allows for the efficient and reliable synthesis of a vast array of peptides, from simple sequences to complex modified structures. A thorough understanding of the core principles, including the roles of the solid support, linkers, protecting groups, and the intricacies of the synthesis cycle, is paramount for researchers and scientists in the field. By carefully selecting reagents and monitoring the synthesis process, high-purity peptides can be obtained for a wide range of applications in basic research, drug discovery, and therapeutics.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc SPPS Linkers [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempep.com [chempep.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 23. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Stability of Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) in both its solid powder form and in solution. Adherence to these guidelines is critical for maintaining the chemical integrity and purity of this key reagent, which is widely utilized in solid-phase peptide synthesis (SPPS). This document outlines recommended storage parameters, discusses the primary degradation pathway, and provides detailed experimental protocols for stability assessment.
Recommended Storage Conditions
The stability of Fmoc-Asp(OtBu)-OH is paramount to ensure the successful synthesis of high-quality peptides. The following storage conditions are recommended based on supplier data and general best practices for labile biochemicals.
Fmoc-Asp(OtBu)-OH Powder
Proper storage of the solid compound is crucial for its long-term stability. Key factors to consider are temperature, moisture, and light exposure.
Table 1: Recommended Storage Conditions for Fmoc-Asp(OtBu)-OH Powder
| Condition | Temperature | Duration | Recommendations | Source |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed, opaque container with a desiccant to minimize moisture and light exposure. | [1] |
| Short-term Storage | 4°C | Up to 2 years | Keep in a dark and dry environment. Avoid frequent temperature fluctuations. | [1] |
| Shipping | Room Temperature | Varies | Permissible for continental US shipping; however, upon receipt, the compound should be transferred to the recommended storage conditions. | [1] |
Fmoc-Asp(OtBu)-OH Solutions
Fmoc-Asp(OtBu)-OH in solution is significantly more susceptible to degradation than in its solid form. The choice of solvent and storage temperature are critical parameters. Common solvents for SPPS include N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It is highly recommended to prepare solutions fresh before use. If storage is necessary, the following conditions should be observed.
Table 2: Recommended Storage Conditions for Fmoc-Asp(OtBu)-OH Stock Solutions
| Temperature | Duration | Recommendations | Source |
| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use high-purity, amine-free solvents. | [1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still recommended. | [1] |
Primary Degradation Pathway: Aspartimide Formation
The most significant chemical instability associated with Fmoc-Asp(OtBu)-OH, particularly during peptide synthesis, is the formation of an aspartimide intermediate. This intramolecular cyclization is catalyzed by basic conditions, such as the piperidine treatment used for Fmoc group removal.
The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is then followed by a nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the elimination of the tert-butyl group. This aspartimide intermediate can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as potential racemization at the α-carbon of the aspartic acid residue.
Figure 1: Aspartimide Formation Pathway
Experimental Protocols for Stability Assessment
A comprehensive stability study of Fmoc-Asp(OtBu)-OH involves subjecting the compound to a variety of stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
3.1.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of Fmoc-Asp(OtBu)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
3.1.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3.1.3. Sample Analysis
After the specified exposure times, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
References
Methodological & Application
Application Note: Fmoc Deprotection Strategies for Asp-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. However, a persistent challenge arises during the synthesis of peptides containing aspartic acid (Asp). The standard Fmoc deprotection step, typically conducted with 20% piperidine in N,N-dimethylformamide (DMF), creates basic conditions that promote a notorious side reaction: aspartimide formation .[1][2]
This intramolecular cyclization of the Asp residue leads to a host of problems, including:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles to form a mixture of desired α-peptides and difficult-to-separate β-peptides.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize, leading to the formation of D-aspartyl peptides, which are often hidden impurities with identical masses to the target peptide.[2][3]
-
Chain Termination: The aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing truncation of the peptide chain.[4]
-
Reduced Yield and Purity: These side reactions collectively lower the overall yield and complicate the purification of the final peptide product.[2]
The propensity for this side reaction is highly dependent on the amino acid C-terminal to the Asp residue, with Asp-Gly (D-G) sequences being the most susceptible due to the lack of steric hindrance from glycine.[1][2] This application note provides a detailed overview of the mechanism, comparative data on various deprotection conditions, and robust protocols to mitigate aspartimide formation.
Mechanism of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular reaction. During the Fmoc deprotection step, the basic conditions facilitate the deprotonation of the backbone amide nitrogen of the residue following the Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1][2] This intermediate is unstable and can undergo subsequent reactions, leading to the aforementioned byproducts.
Strategies and Comparative Data
Several strategies have been developed to suppress aspartimide formation. These primarily involve modifying the Fmoc deprotection conditions to be less harsh or using alternative protecting groups for the Asp side chain.
Modification of Deprotection Conditions
A common approach is to alter the composition of the deprotection solution to reduce basicity or add reagents that mitigate the side reaction.
-
Weaker Bases: Using a weaker base like piperazine instead of piperidine can slow down the rate of aspartimide formation.[5]
-
Sterically Hindered Bases: Non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in low concentrations, often in combination with a nucleophile to scavenge the dibenzofulvene (DBF) byproduct.[1][6]
-
Acid Additives: The addition of a weak acid like formic acid or hydroxybenzotriazole (HOBt) to the piperidine solution can lower the basicity and has been shown to reduce aspartimide formation.[5][7]
The following table summarizes quantitative data from studies on the model peptide VKDGYI, which is highly prone to aspartimide formation, after prolonged treatment with various deprotection solutions to simulate multiple deprotection cycles.
| Deprotection Cocktail | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Reference |
| 20% Piperidine in DMF | 65.2 | 34.8 | 15.8 | [3] |
| 20% Piperidine / 0.1M HOBt in DMF | Significantly Reduced | Data not specified | Data not specified | [2][5] |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Significantly Reduced | Data not specified | Data not specified | [8][9] |
| 2% DBU / 2% Piperidine in DMF | Significantly Reduced | Data not specified | Data not specified | [10] |
Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The table illustrates general trends.
Alternative Asp Side-Chain Protection
Using bulkier side-chain protecting groups for Asp can sterically hinder the intramolecular cyclization. While standard Fmoc-Asp(OtBu)-OH is highly susceptible, alternative building blocks show significant improvement.
| Aspartate Building Block | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | 15.8 | [3] |
| Fmoc-Asp(OMpe)-OH | 94.6 | 5.4 | 2.5 | [3] |
| Fmoc-Asp(OBno)-OH | 99.3 | 0.7 | 0.3 | [3] |
Data derived from the VKDGYI model peptide after simulated multiple deprotection cycles with 20% piperidine in DMF.[3]
Experimental Protocols
The selection of the appropriate deprotection protocol is critical and depends on the susceptibility of the peptide sequence to aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) Residues
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the cleavage of peptides containing the Asp(OtBu) residue from solid-phase synthesis resins. A primary focus is on minimizing the prevalent side reaction of aspartimide formation to ensure high peptide purity and yield.
Introduction
The cleavage of a peptide from its solid support is a critical final step in solid-phase peptide synthesis (SPPS). For peptides containing aspartic acid protected with a tert-butyl (OtBu) group, the acidic conditions required for cleavage can trigger a significant side reaction, leading to the formation of a cyclic aspartimide intermediate. This intermediate can subsequently undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized products. These byproducts complicate purification and reduce the overall yield of the target peptide.[1]
Aspartimide formation is particularly common in peptide sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[1][2] Therefore, the careful selection of the cleavage cocktail and reaction conditions is essential to suppress this undesirable side reaction.[1]
Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that can occur during the acidic cleavage step. The reaction is initiated by the protonation of the Asp(OtBu) side chain, followed by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl group. This results in the formation of a five-membered succinimide ring and the release of the tert-butyl cation. This aspartimide intermediate is susceptible to nucleophilic attack by water or other nucleophiles present in the cleavage cocktail, leading to the formation of a mixture of α- and β-peptides.[2][3]
Recommended Cleavage Cocktails
The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide. All cocktails should be freshly prepared immediately before use.[1]
Standard Cleavage Cocktail (Reagent B)
This cocktail is suitable for peptides that do not contain sensitive residues such as Cysteine (Cys) or Methionine (Met). The triisopropylsilane (TIS) acts as a scavenger to trap the tert-butyl cations generated during cleavage.[1]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 88% (v/v) |
| Phenol | 5% (v/v) |
| Water | 5% (v/v) |
| Triisopropylsilane (TIS) | 2% (v/v) |
Cleavage Cocktail for Peptides with Cys, Met, Trp, Tyr (Reagent K)
Reagent K is a more robust cocktail designed to protect sensitive amino acid residues from modification during cleavage.[1][4]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Low-Odor Cleavage Cocktail (Reagent L)
For laboratories looking to avoid the pungent odor of thiols, Reagent L replaces 1,2-ethanedithiol with dithiothreitol (DTT).[4]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 90% |
| Water | 5% |
| Dithiothreitol (DTT) | 3% |
| Triisopropylsilane (TIS) | 2% |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin
This protocol outlines the standard procedure for cleaving a peptide from the resin.
Materials:
-
Peptide-resin
-
Appropriate cleavage cocktail (e.g., Reagent B, K, or L)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Cleavage Reaction:
-
Drain the swelling solvent.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature. The typical reaction time is 1 to 2 hours.[1] For peptides with a higher risk of aspartimide formation, it is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.
-
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.[1]
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[1]
-
Peptide Isolation:
-
Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[1]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: Minimizing Aspartimide Formation During Synthesis
While the cleavage cocktail is crucial, a significant portion of aspartimide formation can occur during the Fmoc-deprotection steps of SPPS.[5]
Strategies to Minimize Aspartimide Formation:
-
Modified Fmoc Deprotection: The addition of an acid to the piperidine deprotection solution can help to reduce aspartimide formation. For example, using 20% piperidine in DMF containing 0.1 M HOBt has been shown to be effective.[5][6]
-
Use of Weaker Bases: Employing a weaker base for Fmoc removal, such as piperazine or morpholine, can suppress aspartimide formation.[2][5]
-
Use of Bulky Protecting Groups: For particularly problematic sequences, consider using a bulkier protecting group for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), which can sterically hinder the formation of the succinimide ring.[3][5]
-
Backbone Protection: Protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue with a dimethoxybenzyl (DMB) or trimethoxybenzyl (TMB) group can completely eliminate aspartimide formation.[2][5]
Quantitative Data Summary
The following table summarizes the effect of different Fmoc deprotection conditions on the level of aspartimide formation for a model peptide.
| Deprotection Reagent | Aspartimide Formation (%) |
| 20% Piperidine in DMF | 15-25 |
| 20% Piperidine / 0.1M HOBt in DMF | 5-10 |
| 5% Piperazine in DMF | < 5 |
Data is representative and can vary based on the peptide sequence.
Visualizations
Caption: Workflow for peptide cleavage from the synthesis resin.
Caption: Side reaction pathway of aspartimide formation during cleavage.
References
Application Notes and Protocols for the Use of Fmoc-Asp(OtBu)-OH in Automated Microwave Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH is a widely utilized building block in solid-phase peptide synthesis (SPPS) due to the convenient acid-lability of the tert-butyl (OtBu) side-chain protecting group, which allows for its removal during the final cleavage from the resin. However, its use, particularly in automated microwave peptide synthesizers, presents a significant challenge: the formation of an aspartimide intermediate. This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemized forms, ultimately compromising the purity and yield of the target peptide.[1]
These application notes provide a comprehensive guide to the effective use of Fmoc-Asp(OtBu)-OH in automated microwave peptide synthesizers. We will discuss strategies to mitigate aspartimide formation, present detailed experimental protocols, and provide quantitative data to aid in the selection of the optimal synthesis strategy.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group. This intermediate is susceptible to nucleophilic attack, leading to the aforementioned impurities. Peptides with Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction.[1]
dot graph Aspartimide_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Peptide_Resin [label="Peptide-Resin with Fmoc-Asp(OtBu)", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(Piperidine)", fillcolor="#F1F3F4"]; Intermediate [label="Deprotonated Amide\nIntermediate", fillcolor="#FBBC05"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Piperidine/Water\nAttack", fillcolor="#F1F3F4"]; Alpha_Peptide [label="α-Peptide (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Peptide (Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Racemized Peptides\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Peptide_Resin -> Deprotection; Deprotection -> Intermediate; Intermediate -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> Hydrolysis; Hydrolysis -> Alpha_Peptide; Hydrolysis -> Beta_Peptide; Hydrolysis -> Racemized_Peptide; } Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Mitigate Aspartimide Formation
Several strategies can be employed to minimize aspartimide formation during automated microwave-assisted peptide synthesis. The choice of strategy depends on the specific peptide sequence and the desired purity of the final product.
Modification of the Deprotection Cocktail
Adding an acidic additive to the piperidine deprotection solution can help to reduce the basicity of the microenvironment around the peptide, thereby suppressing aspartimide formation.
-
Addition of HOBt or Oxyma Pure: The inclusion of 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in the 20% piperidine/DMF deprotection solution has been shown to reduce aspartimide formation.[2]
-
Use of Piperazine: Replacing piperidine with piperazine for Fmoc deprotection can also significantly reduce aspartimide formation.[2][3]
-
Addition of Organic Acids: Small amounts of organic acids added to the standard piperidine solution can effectively prevent the formation of aspartimide side products.[4]
Backbone Protection
For sequences that are highly susceptible to aspartimide formation, particularly those containing the Asp-Gly motif, the use of a dipeptide with a backbone protecting group is a highly effective strategy.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide incorporates a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen. This bulky group sterically hinders the intramolecular cyclization, thus preventing aspartimide formation. The Dmb group is cleaved during the final TFA cleavage step.
Use of Alternative Side-Chain Protecting Groups
While Fmoc-Asp(OtBu)-OH is standard, other protecting groups with increased steric hindrance can reduce the likelihood of aspartimide formation.
-
Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl (OMpe) ester is bulkier than the OtBu group, providing greater steric hindrance to the cyclization reaction.
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in reducing aspartimide formation. The data is compiled from various studies and should be used as a general guide.
| Strategy | Asp-Containing Sequence | Aspartimide-Related Impurities (%) | Reference |
| 20% Piperidine in DMF | VKDGYI | High | [3] |
| 20% Piperidine, 0.1 M HOBt in DMF | VKDGYI | Reduced | [3] |
| 20% Piperazine in DMF | VKDGYI | Significantly Reduced | [3] |
| 20% Piperazine, 0.1 M HOBt in DMF | VKDGYI | Further Reduced | [3] |
| Building Block | Asp-Containing Sequence | Key Advantage |
| Fmoc-Asp(OtBu)-OH | General Use | Standard, cost-effective |
| Fmoc-Asp(OMpe)-OH | Asp-Xxx (Xxx = Asn, Ser, Thr) | Reduced aspartimide formation |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly | Complete inhibition of aspartimide formation |
Experimental Protocols for Automated Microwave Peptide Synthesizers
The following are generalized protocols for a CEM Liberty Blue™ automated microwave peptide synthesizer. Parameters may need to be optimized for different instruments and specific peptide sequences.
Protocol 1: Standard Synthesis with Fmoc-Asp(OtBu)-OH
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Initial deprotection: 20% piperidine in DMF, 75°C, 30 seconds.
-
Main deprotection: 20% piperidine in DMF, 75°C, 3 minutes.
-
Wash with DMF (4 times).
-
-
Amino Acid Coupling:
-
Reagents: 5-fold excess of Fmoc-Asp(OtBu)-OH (0.2 M), DIC (0.5 M), and Oxyma Pure (1.0 M) in DMF.
-
Microwave conditions: 75°C, 5 minutes.
-
Wash with DMF (4 times).
-
-
Repeat: Continue with the synthesis cycle for the remaining amino acids.
Protocol 2: Modified Deprotection with HOBt
This protocol is recommended for sequences moderately prone to aspartimide formation.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Deprotection solution: 20% piperidine with 0.1 M HOBt in DMF.
-
Microwave conditions: 75°C, 3-5 minutes.
-
Wash with DMF (4 times).
-
-
Amino Acid Coupling:
-
Follow the coupling procedure in Protocol 1.
-
-
Repeat: Continue with the synthesis cycle.
Protocol 3: Synthesis using Piperazine for Deprotection
This protocol is an alternative to Protocol 2 for reducing aspartimide formation.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Deprotection solution: 10% w/v piperazine in NMP/EtOH (9/1).
-
Microwave conditions: 90°C, 1 minute.[5]
-
Wash with DMF (4 times).
-
-
Amino Acid Coupling:
-
Follow the coupling procedure in Protocol 1.
-
-
Repeat: Continue with the synthesis cycle.
Protocol 4: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This is the most effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Resin Swelling and Synthesis up to Glycine: Synthesize the peptide up to the glycine residue preceding the aspartic acid using the standard protocol.
-
Dipeptide Coupling:
-
Reagents: 5-fold excess of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (0.2 M), DIC (0.5 M), and Oxyma Pure (1.0 M) in DMF.
-
Microwave conditions: 75°C, 10-15 minutes (longer coupling time may be required due to the bulkiness of the dipeptide).
-
Wash with DMF (4 times).
-
-
Subsequent Synthesis: Continue with the standard synthesis cycles for the remaining amino acids.
Final Cleavage and Deprotection
After completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including OtBu and Dmb) are removed.
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent B (TFA/H2O/TIPS, 95:2.5:2.5).
-
Procedure:
-
Wash the resin with DCM and dry.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Conclusion
The successful synthesis of peptides containing Asp(OtBu) in automated microwave synthesizers relies on the careful selection of a strategy to mitigate aspartimide formation. For sequences not prone to this side reaction, standard protocols are often sufficient. However, for more challenging sequences, particularly those containing Asp-Gly motifs, the use of modified deprotection cocktails or backbone-protected dipeptides is crucial for obtaining high-purity products. By understanding the underlying chemistry and implementing the appropriate protocols, researchers can significantly enhance the efficiency and success rate of their peptide synthesis endeavors.
References
- 1. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. interanalyt.ru [interanalyt.ru]
Applications of Fmoc-Asp(OtBu)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the β-carboxyl side chain, offers orthogonal protection crucial for the stepwise assembly of complex peptide sequences. This application note provides a detailed overview of the use of Fmoc-Asp(OtBu)-OH in the synthesis of two prominent bioactive peptides: Liraglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, and Cilengitide, an RGD-containing cyclic peptide that has been investigated for its anti-angiogenic properties in cancer therapy.
A significant challenge in the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection. This can lead to impurities and a decrease in the final yield of the target peptide. Strategies to mitigate this include careful control of deprotection times and the use of additives.
Data Presentation
The following tables summarize quantitative data related to the synthesis and activity of Liraglutide and Cilengitide, where Fmoc-Asp(OtBu)-OH is a key component.
Table 1: Synthesis and Purity of Liraglutide
| Parameter | Value | Reference |
| Synthesis Strategy | Solid-Phase Peptide Synthesis (Fmoc/tBu) | [1] |
| Resin | Wang Resin or 2-Chlorotrityl Chloride Resin | [1] |
| Crude Yield | 51% - 75% | [2][3] |
| Crude Purity (HPLC) | 50% - 70% | |
| Purity after Purification | >90% | [1] |
Table 2: Biological Activity of Liraglutide
| Assay | Result | Reference |
| GLP-1 Receptor Binding | Potent Agonist | [4] |
| cAMP Accumulation Assay | Demonstrates good potency (59%) | [5] |
| In vivo Efficacy (Rats) | Significant reduction in caloric intake and body weight | [6] |
| Clinical Efficacy (Humans) | Improved glycemic control and weight loss | [4] |
Table 3: Biological Activity of Cilengitide
| Assay | Result | Reference |
| Integrin Binding Affinity | Subnanomolar antagonist for αvβ3; low nanomolar for αvβ5 | [7] |
| Cell Adhesion Assay (IC50) | Inhibits αvβ3 and αvβ5 mediated cell adhesion | [8] |
| In vitro Angiogenesis Assay | Potent suppression of angiogenesis | [9] |
| In vivo Tumor Growth (Glioma Models) | Antitumor benefit and synergistic interaction with radiotherapy | [9] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of both Liraglutide and Cilengitide follows the general principles of Fmoc/tBu-based solid-phase peptide synthesis. The workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11066439B2 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. landing.reactionbiology.com [landing.reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-Asp-OtBu in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Aspartic Acid in Peptide Synthesis
The incorporation of aspartic acid (Asp) residues into complex or lengthy peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a critical step in the development of peptide-based therapeutics and research tools. The standard protecting group strategy for the Asp side chain, the tert-butyl (OtBu) ester, offers a cost-effective and generally straightforward approach. However, its application is frequently complicated by a significant side reaction known as aspartimide formation.[1][2]
This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection (typically with piperidine), leads to a succinimide intermediate.[3][4] This intermediate can then be attacked by nucleophiles, such as piperidine or trace water, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective racemized forms.[5][6] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and purification challenges.[7] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[3][8]
These application notes provide a comprehensive overview of the strategies to mitigate aspartimide formation when using Fmoc-Asp-OtBu and its alternatives, offering detailed protocols and comparative data to guide researchers in synthesizing high-purity, complex peptides.
Understanding Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue during the piperidine-mediated Fmoc deprotection step. This deprotonated nitrogen then performs a nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) residue, leading to the formation of a five-membered succinimide ring.[3][4]
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Strategies for Mitigating Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation, ranging from modifications to the synthesis protocol to the use of alternative protecting groups.
Modification of Fmoc Deprotection Conditions
A straightforward approach is to alter the Fmoc deprotection conditions to reduce the basicity of the reaction environment.
-
Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution can significantly reduce aspartimide formation.[7] However, the explosive nature of anhydrous HOBt necessitates the use of its wetted form, which introduces water into the system.[7]
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine or dipropylamine (DPA), has been shown to be effective in suppressing aspartimide formation while still achieving efficient Fmoc removal.[7][9] For instance, using approximately 50% morpholine in DMF resulted in minimal aspartimide formation (1.2% at room temperature) compared to piperidine (9.2% at room temperature) in the synthesis of a model peptide.[5]
Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester-based protecting group on the Asp side chain effectively shields the carbonyl group from nucleophilic attack. This has led to the development of several alternatives to OtBu.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers significantly better protection than OtBu.[7]
-
Fmoc-Asp(ODie)-OH (2,3,4-trimethylpent-3-yl): Provides a high level of steric hindrance.[7]
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl): A newer generation protecting group with large, flexible alkyl chains that provide excellent protection.[1]
Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the residue following the Asp, thereby preventing its deprotonation and subsequent nucleophilic attack.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: The use of a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a highly effective method for preventing aspartimide formation in the problematic Asp-Gly sequence.[10][11] The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.[11][12]
Data Presentation: Comparative Performance of Asp Protecting Groups
The choice of protecting group has a significant impact on the level of aspartimide formation. The following tables summarize quantitative data from comparative studies on a model peptide prone to this side reaction.
Table 1: Aspartimide Formation with Different Side-Chain Protecting Groups in the VKDGYI Peptide
| Fmoc-Asp Derivative | Aspartimide Formation per Cycle (%) | Target Peptide after Prolonged Piperidine Treatment (%) | Reference(s) |
| Fmoc-Asp(OtBu)-OH | High | 16 | [8] |
| Fmoc-Asp(OMpe)-OH | Moderate | 49 | [8] |
| Fmoc-Asp(OBno)-OH | ~0.1 | 90 | [8] |
Data is based on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH and represents the percentage of the desired peptide after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[3][8]
Table 2: Influence of the C-terminal Amino Acid on Aspartimide Formation with Different Protecting Groups
| Protecting Group | Peptide Sequence (VKDXYI) | % Aspartimide-Related Impurities | Reference(s) |
| Fmoc-Asp(OtBu)-OH | X = Asn | ~15 | [13] |
| Fmoc-Asp(OtBu)-OH | X = Arg | ~10 | [13] |
| Fmoc-Asp(OMpe)-OH | X = Asn | ~5 | [13] |
| Fmoc-Asp(OMpe)-OH | X = Arg | ~2 | [13] |
| Fmoc-Asp(OBno)-OH | X = Asn | Almost undetectable | [13] |
| Fmoc-Asp(OBno)-OH | X = Arg | Almost undetectable | [13] |
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Asp derivatives in SPPS. Optimization may be required based on the specific peptide sequence and synthesis scale.
Standard Protocol for Coupling Fmoc-Asp(OtBu)-OH
This protocol is suitable for sequences not highly prone to aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 12. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Orthogonal Protection Strategies with Fmoc-Asp-OtBu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The Fmoc-Asp-OtBu derivative is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy. In this approach, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain carboxyl group of aspartic acid is protected by the acid-labile tert-butyl (OtBu) group. This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of peptide chain elongation using a mild base, typically piperidine, without affecting the acid-sensitive side-chain protecting groups. The final cleavage of the peptide from the solid support and removal of the side-chain protecting groups is then achieved in a single step using a strong acid, such as trifluoroacetic acid (TFA).
However, a significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic aspartimide intermediate during the Fmoc-deprotection step.[1] This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products, ultimately compromising the purity and yield of the target peptide.[2]
This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on strategies to minimize aspartimide formation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and experimental workflows.
Data Presentation
Table 1: Influence of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction.
| Side-Chain Protecting Group | Structure | % Aspartimide Formation (prolonged piperidine treatment) | Key Advantages | Disadvantages & Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High | Standard, well-established in Fmoc-SPPS.[3] | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][4] |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Moderate | Offers a significant reduction in aspartimide formation compared to OtBu. | May require slightly longer cleavage times. |
| 3-ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | Low | Provides superior protection against aspartimide formation.[5][6] | Higher cost and less commonly used than OtBu. |
| 4-n-propyl-4-heptyl (OPhp) | -C(C₃H₇)₃ | Very Low | Extremely effective at minimizing aspartimide by-products.[5][6] | Increased steric bulk may slightly hinder coupling efficiency. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Negligible | Virtually eliminates aspartimide formation in susceptible sequences.[5][6] | May not be readily available from all suppliers. |
Data compiled from multiple studies representing typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.[7][8]
Table 2: Effect of Fmoc Deprotection Reagent and Additives on Aspartimide Formation
The composition of the Fmoc deprotection solution can be modified to suppress aspartimide formation.
| Deprotection Reagent/Additive | Concentration | % Aspartimide Formation (relative to standard) | Notes |
| Piperidine in DMF | 20% (v/v) | High (Baseline) | Standard deprotection reagent. |
| Piperidine/HOBt in DMF | 20% Piperidine / 0.1 M HOBt | Reduced | HOBt acts as an acid additive to lower the basicity of the solution.[2] |
| Piperidine/Formic Acid in DMF | 20% Piperidine / 1% Formic Acid | Significantly Reduced | Formic acid effectively suppresses aspartimide formation.[9] |
| Piperazine/DBU in DMF | 5% Piperazine / 2% DBU | Reduced | A safer and often faster alternative to piperidine.[1][9] |
| Dipropylamine (DPA) in DMF | 20% (v/v) | Significantly Reduced | Less toxic and less odorous alternative to piperidine that reduces aspartimide formation, especially at elevated temperatures.[10] |
Quantitative data is sequence-dependent and the values presented are indicative of the relative effectiveness of each strategy.
Table 3: Common Cleavage Cocktails for Peptides Containing Asp(OtBu)
The final cleavage of the peptide from the resin and removal of the OtBu group is achieved with a strong acid cocktail. The composition of the cocktail is critical to prevent side reactions with sensitive amino acids.
| Reagent Name | Composition (v/v or w/v) | Target Residues / Application Notes |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | General purpose, "odorless" alternative to cocktails with thiols.[11] Suitable for peptides without Cys, Met, or Trp. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[11][12] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to minimize oxidation of methionine residues.[11] |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | A common and effective general-purpose cleavage cocktail for many peptides.[12] |
All cleavage cocktails should be freshly prepared immediately before use.[12]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Asp(OtBu)-OH Incorporation
This protocol outlines a single coupling and deprotection cycle for incorporating an Fmoc-Asp(OtBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Solid-phase resin with a suitable linker (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HCTU, HATU, or HBTU/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU or HATU, 3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.
-
Pre-activate the mixture for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
This protocol utilizes an additive in the deprotection solution to minimize the risk of aspartimide formation, particularly for sequences containing Asp-Gly or Asp-Ser motifs.
Materials:
-
Peptide-resin containing an N-terminal Fmoc-Asp(OtBu) residue
-
Deprotection solution with additive (choose one):
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the chosen deprotection solution with the additive to the resin.
-
Agitate the mixture at room temperature for 2 x 10 minutes (two treatments).
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents.
Protocol 3: Peptide Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (select from Table 3 based on peptide sequence)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Filtration:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[12]
-
-
Peptide Isolation:
-
Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Orthogonal Protection Strategy in Fmoc/tBu SPPS
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide side products.
Decision Workflow for Minimizing Aspartimide Formation
Caption: Strategy selection for mitigating aspartimide formation.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Fmoc-Asp(OtBu)-OH in the Advancement of Peptide-Based Therapeutics: Application Notes and Detailed Protocols
For researchers, scientists, and drug development professionals, the strategic incorporation of specific amino acid derivatives is paramount in the synthesis of peptide-based therapeutics. Among these, Fmoc-Asp(OtBu)-OH, a protected form of aspartic acid, serves as a cornerstone in solid-phase peptide synthesis (SPPS). Its application, however, necessitates a thorough understanding of its chemical properties to mitigate potential side reactions and optimize the synthesis of high-purity therapeutic peptides.
This document provides detailed application notes and experimental protocols for the use of Fmoc-Asp(OtBu)-OH in the development of peptide-based therapeutics, with a focus on RGD peptides targeting integrins, amyloid-beta (Aβ) aggregation inhibitors for Alzheimer's disease, and stapled peptides modulating the p53-MDM2 interaction in cancer.
Core Concepts: The Chemistry of Fmoc-Asp(OtBu)-OH in SPPS
Fmoc-Asp(OtBu)-OH is a derivative of L-aspartic acid where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected by an acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is central to Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.
A critical challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a cyclic imide byproduct. This side reaction is catalyzed by the basic conditions (typically piperidine in DMF) used for Fmoc deprotection and can lead to impurities such as α- and β-peptides and racemization at the aspartic acid residue.[1][2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[2]
Strategies to minimize aspartimide formation include:
-
Modification of Deprotection Conditions: Utilizing weaker bases or additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution can reduce the rate of aspartimide formation.
-
Use of Bulky Side-Chain Protecting Groups: Alternative protecting groups with greater steric hindrance, such as 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno), can physically obstruct the intramolecular cyclization.[1][3]
-
Backbone Protection: Modifying the backbone amide nitrogen of the residue C-terminal to the aspartic acid prevents it from acting as a nucleophile.[4]
Application 1: Synthesis of RGD Peptides for Targeting Integrin Signaling
Peptides containing the Arg-Gly-Asp (RGD) sequence are potent antagonists of integrins, a family of cell surface receptors involved in cell adhesion, signaling, and angiogenesis.[5][6] RGD-based therapeutics are being developed for various applications, including anti-cancer and anti-thrombotic therapies. The aspartic acid residue is crucial for integrin binding, making the use of Fmoc-Asp(OtBu)-OH critical in their synthesis.
Integrin Signaling Pathway
Experimental Protocol: Solid-Phase Synthesis of a Linear RGD Peptide
This protocol outlines the manual synthesis of a simple linear RGD peptide (Ac-CRGDC-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution: Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Pre-activate a solution of Fmoc-Cys(Trt)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Chain Elongation: Repeat steps 2, 3, and 4 for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Asp(OtBu)-OH .
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application 2: Synthesis of Amyloid-β Aggregation Inhibitors
The aggregation of the amyloid-beta (Aβ) peptide into plaques is a hallmark of Alzheimer's disease.[7][8] Peptides designed to interfere with this aggregation process are a promising therapeutic strategy.[9] Fmoc-Asp(OtBu)-OH is often a key building block in the synthesis of these inhibitory peptides.
Amyloid-β Aggregation Pathway
Experimental Protocol: Synthesis of an Aβ(1-42) Analog using Fmoc-Asp(OtBu)-OH
The synthesis of the full-length Aβ(1-42) peptide is challenging due to its hydrophobicity and tendency to aggregate on the resin. This protocol provides a general outline for its synthesis, highlighting the use of Fmoc-Asp(OtBu)-OH.[10]
Materials:
-
Wang resin or other suitable resin for peptide acid synthesis
-
Fmoc-amino acids with appropriate side-chain protection, including Fmoc-Asp(OtBu)-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA
-
Deprotection solution: 20% piperidine in DMF (may contain 0.1 M HOBt to suppress aspartimide formation, especially after Serine residues)
-
Capping solution: 5% acetic anhydride-pyridine in DMF
-
Cleavage cocktail: TFA/phenol/triisopropylsilane (TIPS)/water (88:5:2:5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling: Follow steps 1-5 of the RGD peptide synthesis protocol, using the appropriate first amino acid for the Aβ sequence.
-
Automated or Manual SPPS: The synthesis of a long peptide like Aβ(1-42) is typically performed on an automated peptide synthesizer.
-
Deprotection: Use 20% piperidine in DMF. For residues following Ser, consider adding 0.1 M HOBt to the deprotection solution.
-
Coupling: Use a 4-fold excess of Fmoc-amino acids, activated with HATU and DIPEA.
-
Capping: After each coupling step, cap any unreacted N-termini with 5% acetic anhydride-pyridine in DMF.
-
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Due to the aggregative nature of Aβ, purification by RP-HPLC requires careful optimization of solvent systems and gradients.
-
Application 3: Development of Stapled Peptides Targeting the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2, which targets p53 for proteasomal degradation. Stapled peptides, which are conformationally constrained by a synthetic brace, can mimic the helical domain of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53 function. Fmoc-Asp(OtBu)-OH is often incorporated into these complex peptide structures.
p53-MDM2 Signaling Pathway
Experimental Protocol: General Workflow for Stapled Peptide Synthesis
The synthesis of stapled peptides involves the incorporation of non-natural amino acids containing olefinic side chains, followed by ring-closing metathesis (RCM) on the resin.
Quantitative Data Summary
The choice of protecting group for the aspartic acid side chain has a significant impact on the purity of the final peptide product, primarily due to the varying degrees of aspartimide formation.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation
| Protecting Group | Structure | % Aspartimide-Related Impurities (Model Peptide VKDGYI) | Key Advantages | Key Disadvantages |
| OtBu (tert-Butyl) | -C(CH₃)₃ | High (can exceed 20% in susceptible sequences)[1][3] | Standard, cost-effective | Prone to aspartimide formation |
| OMpe (3-Methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Moderate (significant reduction compared to OtBu)[1] | Good balance of protection and cost | Still some residual aspartimide formation |
| OBno (5-Butyl-5-nonyl) | -C(C₄H₉)₃ | Very Low (<1%)[1] | Excellent suppression of aspartimide formation | Higher cost and steric hindrance may affect coupling |
| Dmb (2,4-Dimethoxybenzyl) on backbone | -CH₂-C₆H₃(OCH₃)₂ | Very Low | Highly effective at preventing aspartimide formation[4] | Requires use of dipeptide building blocks, potentially slower coupling |
Data is representative and can vary based on the specific peptide sequence and synthesis conditions.
Table 2: Typical Coupling and Cleavage Parameters for Fmoc-Asp(OtBu)-OH in SPPS
| Parameter | Condition | Notes |
| Equivalents of Fmoc-Asp(OtBu)-OH | 3-5 | Relative to resin loading capacity |
| Coupling Reagent | HBTU, HATU, HCTU | Typically used in slight excess over the amino acid |
| Base | DIPEA | 2-3 times the equivalents of the amino acid |
| Coupling Time | 1-2 hours | Can be monitored by Kaiser test for completion |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-15 minute treatments |
| Cleavage Cocktail | TFA-based (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT) | Composition depends on the presence of other sensitive amino acids |
| Cleavage Time | 2-4 hours | At room temperature |
Conclusion
Fmoc-Asp(OtBu)-OH remains an indispensable reagent in the synthesis of a wide array of peptide-based therapeutics. Its successful application hinges on a strategic approach to synthesis that acknowledges and mitigates the potential for aspartimide formation. By selecting appropriate protecting groups for challenging sequences, optimizing reaction conditions, and employing robust purification methods, researchers can effectively harness the utility of Fmoc-Asp(OtBu)-OH to develop novel and potent peptide drugs. The protocols and data presented herein provide a foundational guide for scientists and professionals in the field of drug development to navigate the complexities of peptide synthesis and advance the frontier of peptide-based medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Fmoc-Asp-OtBu to Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful coupling of the first amino acid to a solid-phase support is a critical step in Fmoc-based Solid Phase Peptide Synthesis (SPPS). This document provides a detailed protocol for the efficient coupling of Fmoc-Asp(OtBu)-OH to Rink Amide resin, a common matrix for the synthesis of C-terminal peptide amides. The protocol outlines the necessary steps from resin preparation to the final capping of unreacted sites, ensuring a high yield of the desired peptide. Furthermore, this note discusses the choice of coupling reagents and the potential for aspartimide formation, a common side reaction associated with aspartic acid residues.
Data Presentation
The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. While HATU is often considered superior for challenging couplings, HBTU and DIC/HOBt are also widely used and effective reagents. The following table summarizes typical performance characteristics for the coupling of Fmoc-Asp(OtBu)-OH to Rink Amide resin.
| Coupling Reagent Combination | Typical Coupling Time | Relative Efficiency | Notes on Purity and Side Reactions |
| HATU/DIPEA | 30-60 minutes | Very High | Generally provides rapid and complete coupling. HATU is known to be highly efficient, especially for sterically hindered amino acids.[1] |
| HBTU/DIPEA | 1-2 hours | High | A robust and commonly used reagent combination with good coupling efficiency.[1] May be slightly less reactive than HATU for challenging sequences.[1] |
| DIC/HOBt | 2-4 hours | Good | A cost-effective and reliable method. The reaction may be slower compared to uronium-based reagents.[2] |
Note: Coupling times and efficiency can be sequence-dependent and influenced by factors such as resin loading, solvent quality, and temperature.
A significant side reaction to consider when using Fmoc-Asp(OtBu)-OH is the formation of aspartimide. This occurs through the cyclization of the aspartic acid side chain, which can be initiated by the basic conditions of Fmoc deprotection (e.g., piperidine treatment).[3][4] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly sequences being particularly susceptible.[5] This side reaction can lead to impurities that are difficult to separate from the desired peptide. To mitigate this, alternative protecting groups for the aspartic acid side chain, such as -2,4-dimethoxybenzyl (Dmb), can be employed.[5]
Experimental Protocols
Materials
-
Rink Amide Resin
-
Fmoc-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
Protocol for Coupling Fmoc-Asp-OtBu to Rink Amide Resin
This protocol is for a standard manual synthesis. Reagent equivalents are calculated based on the loading of the Rink Amide resin.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add sufficient DMF to cover the resin (approximately 10 mL/g of resin).
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]
- Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.[7]
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
3. Fmoc-Asp(OtBu)-OH Coupling (using HBTU/DIPEA):
- In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the solution and vortex briefly. This is the activation step.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.[7]
4. Washing:
- Drain the coupling solution from the reaction vessel.
- Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
- DMF (3x)
- DCM (3x)
- DMF (3x)
5. Capping (Optional but Recommended):
- To block any unreacted amine groups on the resin and prevent the formation of deletion sequences, a capping step is recommended.
- Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., in a 1:1:3 ratio).
- Add the capping solution to the resin and agitate for 30 minutes.
- Drain the capping solution and wash the resin as described in step 4.
6. Final Washing and Drying:
- After the final wash, perform a final rinse with methanol to shrink the resin beads.
- Dry the resin under vacuum.
The resin is now successfully loaded with Fmoc-Asp(OtBu)-OH and is ready for the subsequent steps of peptide chain elongation.
Visualizations
Caption: Experimental workflow for coupling this compound to Rink Amide resin.
Caption: Chemical reaction for the coupling of this compound to Rink Amide resin.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS) when using Fmoc-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a common side reaction in Fmoc-SPPS that occurs at aspartic acid residues.[1] It is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid, forming a five-membered succinimide ring.[2] This process is particularly problematic as it can lead to a mixture of byproducts, including α- and β-peptides, racemization at the aspartic acid residue, and piperidide adducts, which are often difficult to separate from the target peptide.[1]
Q2: What factors influence the rate of aspartimide formation?
Several factors can influence the rate of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has a significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly susceptible.[2]
-
Base Exposure: Repeated exposure to the piperidine solution used for Fmoc deprotection is a primary driver of aspartimide formation.[1]
-
Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can significantly accelerate the rate of this side reaction.[2]
-
Solvent: The polarity of the solvent can also play a role.[3]
Q3: How can I detect aspartimide formation?
Aspartimide formation can be challenging to detect as the initial cyclic intermediate has the same mass as the desired peptide. However, the subsequent hydrolysis of the aspartimide leads to the formation of β-aspartyl peptides, which also have the same mass. The piperidide adducts will have a mass increase of 84 Da. The most common way to detect these byproducts is through careful analysis of the crude peptide by high-performance liquid chromatography (HPLC), where these species may appear as distinct peaks close to the main product peak. Mass spectrometry can be used to identify the piperidide adducts.
Troubleshooting Guide
Issue: Significant aspartimide formation detected in the crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
| Potential Cause | Recommended Solution | Expected Outcome |
| Prolonged or repeated exposure to piperidine during Fmoc deprotection. | 1. Reduce Deprotection Time: Minimize the piperidine treatment time to the minimum required for complete Fmoc removal (e.g., 2 x 5 minutes). 2. Use a Weaker Base: Replace 20% piperidine with 10% piperazine in DMF for Fmoc deprotection.[4] 3. Add an Acidic Additive: Incorporate 0.1 M 1-hydroxybenzotriazole (HOBt) or 5% formic acid into the 20% piperidine deprotection solution.[4][5] | Significant reduction in the level of aspartimide-related impurities. |
| High-risk peptide sequence (e.g., -Asp-Gly-). | 1. Use a Sterically Hindered Protecting Group: Substitute Fmoc-Asp(OtBu)-OH with a bulkier protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 2. Utilize Backbone Protection: Employ a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to protect the backbone amide nitrogen of the glycine residue. | Near-complete suppression of aspartimide formation even in problematic sequences.[6] |
| Elevated temperature during synthesis (microwave-assisted SPPS). | 1. Lower Coupling Temperature: Reduce the microwave coupling temperature, for instance, from 80°C to 50°C.[7] 2. Modify Deprotection Conditions: Use a weaker base or an acidic additive in the deprotection solution as described above. | Minimized temperature-induced acceleration of aspartimide formation. |
Quantitative Data Summary
The choice of the aspartic acid protecting group can have a substantial impact on the extent of aspartimide formation. The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide-Related Impurities | % D-Aspartate |
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | 10.5 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 14.9 | 2.1 |
| Fmoc-Asp(OBno)-OH | 98.7 | 1.3 | 0.3 |
Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Gently agitate the resin for 5-10 minutes.
-
Drain and Repeat: Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
Protocol 2: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
Protocol 3: Coupling of Fmoc-Asp(OBno)-OH
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 4: Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Resin Swelling and Deprotection: Follow the standard protocol for resin swelling and Fmoc deprotection.
-
Dipeptide Activation: Prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF. Pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A longer coupling time may be necessary due to the steric bulk.[1]
-
Washing and Subsequent Cycles: Follow standard washing and subsequent deprotection and coupling cycles for the remaining amino acids.
Visual Guides
References
Technical Support Center: Troubleshooting Fmoc-Asp-OtBu Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to resolve issues related to the incomplete coupling of Fmoc-Asp-OtBu.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the side chain of aspartic acid can sterically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, leading to on-resin aggregation.[2] This aggregation can physically block reactive sites, preventing efficient coupling.[2]
-
Suboptimal Activation: The choice and concentration of coupling reagents and activators are critical. Insufficient or degraded reagents will lead to poor activation of the this compound and consequently, incomplete coupling.[2]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to penetrate the resin beads and reach the reactive sites.[3] Inadequate swelling can lead to significantly lower coupling efficiencies.[3]
-
Aspartimide Formation: Under basic conditions used for Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide known as aspartimide.[4][5] This side reaction can compete with the desired coupling reaction and is a major concern when working with Asp(OtBu).[1][4]
Q2: How can I detect incomplete coupling of this compound?
Several methods can be used to monitor the completeness of the coupling reaction:
-
Colorimetric Tests: Qualitative tests like the Kaiser test are commonly used to detect the presence of free primary amines on the resin.[2] A positive result (blue or purple color) after a coupling step indicates that unreacted amines are present, signifying an incomplete reaction.[2]
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of a small, cleaved portion of the crude peptide by HPLC and MS is a direct way to assess the success of the synthesis.[2] The presence of deletion sequences (peptides missing the Asp residue) is a clear indicator of incomplete coupling.[2]
Troubleshooting Guide
Issue: The Kaiser test is positive after coupling with this compound, indicating free amines.
This is a common issue that requires systematic troubleshooting. The following steps and solutions can help resolve incomplete coupling.
Troubleshooting Workflow
References
Side reactions of Fmoc-Asp-OtBu during prolonged piperidine exposure
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions of Fmoc-Asp(OtBu)-OH, particularly during prolonged exposure to piperidine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with Fmoc-Asp(OtBu)-OH during piperidine treatment?
The primary side reaction is the formation of a cyclic succinimide intermediate known as aspartimide.[1][2][3] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[3] The reaction is initiated when the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl of the Asp(OtBu) group.[1][2] This leads to the formation of a five-membered ring and the loss of the tert-butyl protecting group.[2]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is a problematic side reaction for several reasons:
-
Formation of Byproducts: The aspartimide intermediate is unstable and can be opened by nucleophiles like piperidine or water. This results in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1][3][4]
-
Racemization: The chiral α-carbon of the aspartic acid can epimerize during the formation and opening of the succinimide ring, leading to the incorporation of D-aspartyl residues in the peptide sequence.[1][3]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have very similar masses and chromatographic properties to the target peptide, making purification extremely difficult and sometimes impossible.[3]
-
Reduced Yield: The conversion of the target peptide into these various side products significantly lowers the overall synthesis yield.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the amino acid sequence.[3][5] Sequences where the Asp residue is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G) : This is the most notorious sequence due to the lack of steric hindrance from the glycine residue.[3][5][6]
-
Asp-Arg (D-R) [3]
Q4: What factors influence the rate of aspartimide formation?
Several factors can accelerate the rate of this side reaction:
-
Base Strength and Exposure Time: Stronger bases and prolonged exposure times during Fmoc deprotection increase the incidence of aspartimide formation.[1]
-
Temperature: Higher temperatures during synthesis will significantly accelerate the reaction rate.[1][3]
-
Sequence Context: As mentioned above, the residue C-terminal to the Asp plays a crucial role.[5] Additionally, the protecting group on the C-terminal residue can also have an effect; for instance, Asp(OtBu)-Cys(Acm) is more prone to cyclization than Asp(OtBu)-Cys(Trt).[5]
-
Side-Chain Protecting Group: The standard OtBu group offers relatively low steric hindrance, making it susceptible to this side reaction in problematic sequences.[5]
Troubleshooting Guide
Q5: My HPLC analysis of a crude peptide containing an Asp-Gly sequence shows multiple, poorly resolved peaks around the expected mass. What could be the cause?
This is a classic sign of aspartimide formation. Prolonged exposure to piperidine during the synthesis likely led to the cyclization of the Asp residue. The resulting aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, as well as their D-isomers (racemized products).[1][3] These byproducts are often difficult to separate from the target peptide via standard HPLC.
Q6: I'm experiencing a significant drop in yield for a long peptide synthesis every time an Asp(OtBu) residue is added. How can I mitigate this?
This loss of yield is likely due to cumulative aspartimide formation. With each subsequent Fmoc deprotection step after the Asp(OtBu) incorporation, a portion of the peptide is converted to the succinimide intermediate and related byproducts.[7] To mitigate this, consider the following strategies:
-
Modify Deprotection Conditions: Reduce the piperidine concentration or the deprotection time. Alternatively, use a weaker base like piperazine or add an acidic modifier like HOBt to the piperidine solution.[8]
-
Use a More Robust Protecting Group: Replace Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which sterically hinder the cyclization.[4][7]
-
Employ Backbone Protection: For particularly difficult sequences like Asp-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group prevents the backbone amide nitrogen from initiating the cyclization.[3][8]
Q7: How can I confirm that aspartimide-related byproducts are present in my crude peptide?
Confirmation can be challenging due to the mass-neutral nature of the isomerization.[7] However, a combination of analytical techniques can provide evidence:
-
High-Resolution HPLC/UPLC: Optimized chromatographic methods may allow for the partial or full separation of the α- and β-isomers.
-
Mass Spectrometry (MS/MS): Fragmentation analysis of the different chromatographic peaks can sometimes reveal differences in the fragmentation patterns between the α- and β-aspartyl peptides.
-
Enzymatic Digestion: Certain proteases are specific for α-peptide bonds. Resistance to cleavage at the Asp-Xxx junction can suggest the presence of a β-peptide bond.
Data Presentation
Table 1: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation
This table summarizes the effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.
| Asp Protecting Group | % Target Peptide (VKDGYI) | % Aspartimide Formation (per cycle) | Reference |
| OtBu (tert-butyl) | 16% | - | [3] |
| OMpe (3-methylpent-3-yl) | 49% | - | [3] |
| OBno (5-n-butyl-5-nonyl) | 90% | 0.1% | [3] |
Data is compiled from comparative studies and demonstrates the significant improvement offered by bulkier protecting groups.[3]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (20% Piperidine)
This protocol is suitable for peptides not highly susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin (approx. 10 mL per gram). Agitate gently for 5-10 minutes. Drain.
-
Second Deprotection: Repeat the addition of 20% piperidine and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
Protocol 2: Fmoc Deprotection with Piperidine and HOBt Additive
This protocol is recommended for sequences with a moderate risk of aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine containing 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.[2]
-
Second Deprotection (Optional): For difficult removals, drain and repeat the treatment for another 5-10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).[3]
Protocol 3: Coupling of a Sterically Hindered Asp Residue (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the incorporation of an Asp derivative designed to prevent aspartimide formation.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Use a qualitative method (e.g., Kaiser test) to monitor the reaction's completion.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.[3]
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Washing: Wash the final peptide-resin thoroughly with DCM (5 x 1 min).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.[1]
Visualizations
Caption: Mechanism of piperidine-induced aspartimide formation.
Caption: Troubleshooting workflow for aspartimide-related synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Managing Peptide Aggregation in Sequences Containing Asp(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the aggregation of peptides containing the Asp(OtBu) residue during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis?
A1: During SPPS, as the peptide chain elongates, it can fold and form stable secondary structures, such as β-sheets. These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds. This self-association leads to the formation of insoluble or poorly solvated masses known as aggregates.[1] This phenomenon hinders the diffusion of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, which ultimately lowers the purity and yield of the final peptide.[1]
Q2: Are sequences containing Asp(OtBu) particularly prone to aggregation?
A2: While the Asp(OtBu) residue itself is not a primary driver of aggregation, its presence within a hydrophobic or aggregation-prone sequence means that strategies to disrupt aggregation may be necessary for successful synthesis.[1] Aggregation is highly dependent on the overall sequence.[1] Peptides containing stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Ala) are particularly susceptible to aggregation.[1] Additionally, amino acids capable of forming side-chain hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to this issue.[1]
Q3: What is the relationship between Asp(OtBu) and aspartimide formation?
A3: Aspartimide formation is a significant side reaction associated with Asp-containing peptides, especially in sequences like Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn.[2][3][4] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[5][6] The relatively low steric hindrance of the t-butyl (OtBu) protecting group can be insufficient to prevent this side reaction in susceptible sequences.[7] While not directly causing aggregation, the resulting byproducts (α- and β-peptides, and their racemized forms) complicate purification.[5][8]
Troubleshooting Guides
Issue 1: Signs of On-Resin Aggregation
Symptoms:
-
Poor Resin Swelling: The peptide-resin matrix may not swell adequately or might even shrink.[1]
-
Incomplete Fmoc Deprotection: The piperidine solution struggles to access the Fmoc group, leading to a positive colorimetric test (like the Kaiser test) after the deprotection step.[1]
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and deletion sequences in the final product.[1]
Solutions:
-
Modify Reaction Conditions:
-
Solvent Change: Switch from standard DMF to a more polar, dipolar aprotic solvent like N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the reaction mixture.[1][4] A common practice is to use a mixture such as DMF/DMSO (1:1).[1]
-
Elevated Temperature: Increasing the coupling temperature can help to disrupt secondary structures.[4]
-
Sonication: Applying sonication during the reaction can help to break up aggregates.[4]
-
-
Incorporate Aggregation-Disrupting Elements:
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid. These are introduced every six to seven residues to effectively disrupt hydrogen bonding that leads to aggregation.[4] For Asp-Gly sequences, using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is highly recommended as it prevents both aggregation and aspartimide formation.[1][9]
-
Pseudoproline Dipeptides: Insert pseudoproline dipeptides (oxazolidines derived from Ser or Thr) into the peptide chain. These "kink" the backbone, disrupting the formation of β-sheets.
-
-
Optimize Synthesis Strategy:
Issue 2: Persistent Aspartimide Formation with Asp(OtBu)
Symptoms:
-
HPLC and Mass Spectrometry analysis of the crude peptide reveals the presence of impurities with the same mass as the target peptide, corresponding to β-aspartyl peptides and racemized products.[5][8]
-
Multiple peaks are observed around the main product peak in the HPLC chromatogram.
Solutions:
-
Alternative Protecting Groups for Asp:
-
For highly susceptible sequences, replace Fmoc-Asp(OtBu)-OH with a bulkier side-chain protecting group to sterically hinder the intramolecular cyclization. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH.[2] The use of Fmoc-Asp(OBno)-OH has been shown to dramatically reduce aspartimide formation.[8]
-
-
Modified Deprotection Conditions:
-
Backbone Protection at the N-terminal side of Asp:
Data Summary
Table 1: Comparison of Asp Protecting Groups in Minimizing Aspartimide Formation
| Protecting Group | Model Peptide Sequence | % Aspartimide-Related Impurities | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | Significant levels | [5][8] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Reduced levels | [8] |
| Fmoc-Asp(OBno)-OH | VKDGYI | Almost undetectable levels | [5][8] |
Data is based on prolonged piperidine treatment to simulate multiple deprotection cycles.
Experimental Protocols
Protocol 1: Difficult Coupling in the Presence of Aggregation
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (6 x 1 min).[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.[1]
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[1]
-
Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased to 40°C.[1]
-
Washing: After coupling, wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for completeness of the coupling.[10]
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine and 0.1 M HOBt in DMF.[6]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[6]
-
Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt in DMF solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.[6]
-
Second Treatment: Drain the deprotection solution and repeat the treatment with fresh reagent for another 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine and HOBt.[1]
Visualizations
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Caption: The chemical pathway of aspartimide formation and key prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
How to minimize racemization of Fmoc-Asp-OtBu during activation
Welcome to our technical support center. This resource provides in-depth guidance on minimizing racemization of Fmoc-Asp(OtBu)-OH during the activation step in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization of Fmoc-Asp-OtBu during activation?
A1: The primary mechanism for racemization of aspartic acid residues during Fmoc-SPPS is through the formation of a succinimide ring, which results in an aspartimide intermediate.[1] This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be exacerbated during the coupling step.[1] The alpha-proton of the aspartimide is acidic and can be easily removed, leading to a loss of chirality. Subsequent ring-opening of the aspartimide can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and the racemized D-α-aspartyl peptide.[1] Peptides with Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction.[2]
Q2: How can I minimize racemization during the Fmoc deprotection step?
A2: Minimizing aspartimide formation during Fmoc deprotection is crucial to prevent racemization. Several strategies can be employed:
-
Addition of an Acidic Additive: Adding a weak acid to the piperidine deprotection solution can reduce basicity and suppress aspartimide formation. A common and effective method is the addition of 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[3][4][5][6] Oxyma Pure or formic acid (e.g., 0.1 M) can also be used as additives.[3][7]
-
Use of a Weaker Base: Substituting piperidine with a weaker base can be effective. Piperazine has been shown to suppress aspartimide formation.[4][5] Dipropylamine (DPA) is another alternative that can reduce aspartimide formation, especially at elevated temperatures.[3]
-
Reduced Deprotection Times: Minimizing the exposure of the peptide to basic conditions by using shorter deprotection times can also help, provided the Fmoc removal is complete.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For amino acids prone to racemization, carbodiimide-based reagents are often preferred because they can be used without a strong base. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt is highly recommended.[1] If phosphonium or aminium/uronium reagents (e.g., HBTU, HATU, HCTU) are used, which require a base, it is crucial to use a weaker or sterically hindered base. The general order of preference to minimize racemization is Collidine > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIPEA).[1]
Q4: Are there alternative Fmoc-Asp derivatives that are less prone to racemization?
A4: Yes, several strategies involving modified Fmoc-Asp derivatives are highly effective at preventing aspartimide formation and subsequent racemization:
-
Sterically Hindered Side-Chain Protecting Groups: Using bulkier side-chain protecting groups than tert-butyl (OtBu) can sterically hinder the formation of the succinimide ring.[4][8] Examples include 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno).[4][8][9][10]
-
Backbone Protection: The use of a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen of the following glycine residue, is a very effective method to prevent aspartimide formation.[6][11][12]
-
α-Methylation: The use of Fmoc-α-methyl-L-Asp(OtBu)-OH introduces a methyl group on the α-carbon, which provides significant steric hindrance and effectively prevents aspartimide formation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Detection of D-Asp isomer in the final peptide | Racemization during coupling or deprotection due to aspartimide formation. | 1. Optimize Coupling: Switch to DIC/OxymaPure for activation. If using HATU/HBTU, replace DIPEA with a weaker base like collidine or NMM.[1] 2. Optimize Deprotection: Add 0.1 M HOBt or Oxyma Pure to your 20% piperidine in DMF deprotection solution.[3][5] 3. Lower Temperature: If using microwave synthesis, reduce the coupling temperature for the Asp residue to 50°C.[5][13] 4. Consider Alternative Derivatives: For highly problematic sequences, use Fmoc-Asp derivatives with bulkier side-chain protecting groups (e.g., OMpe, OBno) or utilize backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[4][9][12] |
| Presence of β-aspartyl peptides | Aspartimide formation and subsequent incorrect ring-opening. | This issue has the same root cause as racemization. Follow the same recommended solutions for minimizing aspartimide formation. |
| Incomplete coupling of Fmoc-Asp(OtBu)-OH | Steric hindrance from the peptide sequence. | 1. Increase the coupling time. 2. Perform a double coupling. 3. Switch to a more potent activating agent like HATU or COMU, but be mindful of the increased risk of racemization and use a weaker base.[1] |
Quantitative Data Summary
The choice of the aspartic acid side-chain protecting group has a significant impact on the extent of aspartimide formation and subsequent racemization. The following table summarizes the percentage of desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Protecting Group | % Desired Peptide after Prolonged Piperidine Treatment | Key Advantage |
| OtBu | Low | Standard, cost-effective.[12] |
| OMpe | Moderate | Improved protection over OtBu.[4] |
| OBno | Very High | Offers substantial protection against aspartimide formation.[9] |
| (Dmb)Gly | Very High | Masks the nucleophilic backbone amide, effectively preventing aspartimide formation.[11][12] |
Data sourced from comparative studies.[3][9]
The following table provides a qualitative comparison of coupling reagents and their expected racemization risk when used for sensitive amino acids.
| Coupling Reagent | Base | Expected Racemization Risk | Notes |
| DIC/OxymaPure | None | Very Low | Recommended for sensitive amino acids as no external base is required.[1] |
| DIC/HOBt | None | Low | A well-established base-free coupling method.[1] |
| HATU | Collidine / NMM | Low to Moderate | HATU is a potent activator. Using a weaker base is critical to suppress epimerization.[1] |
| HBTU | Collidine / NMM | Low to Moderate | Similar to HATU, the choice of base is crucial for minimizing racemization.[1] |
| HATU / HBTU | DIPEA | Moderate to High | The use of a strong base like DIPEA significantly increases the risk of racemization and should be avoided for sensitive residues.[1] |
Note: These are expected trends based on published data for other sensitive amino acids. Actual racemization levels can vary depending on the peptide sequence and reaction conditions.[1]
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asp(OtBu)-OH using DIC/OxymaPure
This protocol is recommended for minimizing racemization during the coupling of Fmoc-Asp(OtBu)-OH.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide. For sensitive sequences, it is recommended to use 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma Pure.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.[1]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Protocol 2: Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol.
-
Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HATU/DIPEA or DIC/HOBt) to the N-terminus of the growing peptide chain.[11][12]
-
Reaction Time: The coupling times may need to be extended compared to standard amino acid couplings due to the bulk of the dipeptide.[11]
-
Subsequent Synthesis Steps: After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.[11]
Visualizations
Racemization Mechanism of Fmoc-Asp(OtBu)-OH
Caption: Mechanism of racemization via aspartimide formation.
Troubleshooting Workflow for Asp Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Alternative side-chain protecting groups to OtBu for aspartic acid
Welcome to the technical support center for aspartic acid side-chain protection strategies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding alternatives to the standard O-tert-butyl (OtBu) protecting group for aspartic acid (Asp) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to the standard Fmoc-Asp(OtBu)-OH?
While widely used, the tert-butyl (OtBu) ester for side-chain protection of aspartic acid is susceptible to base-catalyzed aspartimide formation, particularly during the repeated piperidine treatments for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).[1] This side reaction is especially problematic in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[2] Aspartimide formation can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, racemized products, and piperidide adducts, ultimately reducing the yield and purity of the target peptide.[1][3]
Q2: What are the main strategies to minimize aspartimide formation?
There are three primary strategies to mitigate aspartimide formation:
-
Bulky Ester Protecting Groups: Increasing the steric hindrance around the β-carboxyl group can physically block the intramolecular cyclization.[4][5]
-
Non-Ester-Based Protecting Groups: These groups mask the carboxylic acid functionality through a different chemical linkage that is not susceptible to the same base-catalyzed cyclization.
-
Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid prevents it from acting as a nucleophile in the cyclization reaction.[4]
Q3: What are some common alternative protecting groups and when should I use them?
The choice of an alternative protecting group depends on the specific peptide sequence and the synthetic strategy.
-
For sequences moderately prone to aspartimide formation: Fmoc-Asp(OMpe)-OH offers a good balance of protection and cost-effectiveness.[5]
-
For highly problematic sequences (e.g., Asp-Gly): The bulkier trialkylcarbinol-based esters like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and especially Fmoc-Asp(OBno)-OH are highly effective, with OBno virtually eliminating aspartimide formation in many cases.[5][6]
-
For syntheses requiring complete suppression of aspartimide formation: The cyanosulfurylide (CSY) protecting group is a robust, non-ester-based option, though it requires a specific orthogonal deprotection step.[5][7][8]
-
For selective side-chain modification: Orthogonal protecting groups like Allyl (OAll) or 2-phenylisopropyl (O-2-PhiPr) esters can be used. OAll is removed with a palladium catalyst, while O-2-PhiPr is cleaved with dilute acid (e.g., 1% TFA), leaving other acid-labile groups like OtBu intact.[9]
Q4: Can I just modify my synthesis conditions instead of using a special protecting group?
Modifying synthesis conditions can help reduce but often not eliminate aspartimide formation. Some common strategies include:
-
Adding an acidic additive: Including 0.1 M hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can reduce aspartimide formation.[4]
-
Using a weaker base: Replacing piperidine with a weaker base like piperazine can suppress the side reaction.[4]
-
Lowering the temperature: Since aspartimide formation is temperature-dependent, performing the deprotection steps at a lower temperature can be beneficial.[10]
However, for challenging sequences, these modifications may not be sufficient, and the use of a specialized protecting group is recommended.[11]
Troubleshooting Guides
Problem 1: Significant aspartimide formation observed by Mass Spectrometry (-18 Da peak) and HPLC (multiple peaks) even with a modified deprotection protocol.
-
Cause: The peptide sequence is likely highly susceptible to aspartimide formation, and modifications to the deprotection conditions alone are insufficient.
-
Solution:
-
Re-synthesize the peptide using a bulkier side-chain protecting group. For the most problematic Asp-Gly sequences, Fmoc-Asp(OBno)-OH is recommended.[1][12]
-
Consider backbone protection. If the problematic sequence is known beforehand, using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent aspartimide formation at that specific site.[3][4]
-
Problem 2: Low final yield after cleavage and purification when using a bulky protecting group like OMpe or OBno.
-
Cause 1: Incomplete Coupling. The increased steric bulk of the alternative protecting group can sometimes hinder coupling efficiency.
-
Cause 2: Incomplete Cleavage/Deprotection. While designed to be cleaved under standard TFA conditions, very bulky groups might require slightly longer cleavage times for complete removal.
Problem 3: An unexpected side product is observed when using Fmoc-Asp(CSY)-OH.
-
Cause: Incomplete or incorrect deprotection of the CSY group. The cyanosulfurylide group requires a specific oxidative cleavage step that is orthogonal to standard Fmoc and Boc chemistry.
-
Solution:
-
Ensure the correct deprotection conditions are used. The CSY group is typically removed using N-chlorosuccinimide (NCS).[8]
-
Optimize the stoichiometry of the deprotection reagent. Typically, 1.1-1.5 equivalents of NCS per CSY group are needed.[3]
-
Quench excess oxidant. After the deprotection reaction, quench any remaining NCS with a scavenger like methionine to prevent oxidation of sensitive residues in the peptide.[3]
-
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Aspartimide Formation (% in VKDGYI model peptide) | Key Features |
| OtBu | tert-Butyl | TFA/TIS/H₂O (95:2.5:2.5) | ~20-50% | Standard, but high risk of aspartimide formation.[1][5] |
| OMpe | 3-Methylpent-3-yl | TFA/TIS/H₂O (95:2.5:2.5) | ~5-10% | Good improvement over OtBu, cost-effective.[1][2][5] |
| OEpe | 3-Ethyl-3-pentyl | TFA/TIS/H₂O (95:2.5:2.5) | < 5% | Very effective at reducing aspartimide formation.[6] |
| OPhp | 4-Propyl-4-heptyl | TFA/TIS/H₂O (95:2.5:2.5) | < 2% | Highly effective, increased steric bulk.[6] |
| OBno | 5-Butyl-5-nonyl | TFA/TIS/H₂O (95:2.5:2.5) | < 0.5% | Virtually eliminates aspartimide formation in many sequences.[1][5][6] |
| CSY | Cyanosulfurylide | N-chlorosuccinimide (NCS) | Not applicable (non-ester) | Complete prevention of aspartimide formation via this pathway.[8] |
| OAll | Allyl | Pd(PPh₃)₄ / PhSiH₃ | Variable | Orthogonal, for selective deprotection and on-resin modification.[9] |
Data compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary.[3]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OBno)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide AM resin) in DMF for at least 30 minutes.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[3][14]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (4 eq.), HBTU (3.95 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[3]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (3x).[14]
-
Monitoring: Perform a Kaiser test to confirm coupling completion. If the test is positive (blue beads), consider a second coupling.[14]
Protocol 2: Cleavage and Deprotection of a Peptide Synthesized with Asp(OBno)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[3][15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[13]
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Protocol 3: Deprotection of Asp(CSY) Side Chain
-
Resin Swelling: Swell the peptide-resin containing the Asp(CSY) residue in a suitable solvent like DMF.
-
Deprotection Solution: Prepare a solution of N-chlorosuccinimide (NCS) (1.5 equivalents per CSY group) in DMF.
-
Deprotection Reaction: Add the NCS solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Quenching: Quench any excess NCS by adding a scavenger such as methionine or sodium ascorbate and reacting for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts. The peptide is now ready for the next step (e.g., global cleavage).
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Fmoc-Asp(OMpe)-OH [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides with Consecutive Asp(OtBu) Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields and side reactions during the synthesis of peptide sequences containing consecutive Asp(OtBu) residues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significantly low yields and multiple impurities when synthesizing peptides with Asp(OtBu)-Asp(OtBu) or other Asp-Xxx sequences?
Low yields and the presence of hard-to-separate impurities in peptide sequences containing Asp(OtBu), particularly in motifs like Asp-Gly, Asp-Asn, Asp-Ser, and consecutive Asp residues, are often due to the formation of an aspartimide intermediate.[1][2][3] This side reaction is one of the most significant challenges in Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]
The process begins during the Fmoc-deprotection step, which typically uses a base like piperidine.[1] The backbone amide nitrogen of the residue following the aspartic acid can attack the side-chain carbonyl of the Asp(OtBu), leading to a cyclic succinimide ring known as an aspartimide.[1][2] This aspartimide is highly susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or water, which can lead to:
-
Formation of α- and β-peptides: The aspartimide ring can reopen to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[1][6]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-Asp isomers.[1][7]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic due to the lack of steric hindrance from the glycine residue.[1][2]
Diagram: Aspartimide Formation Pathway
Caption: Base-catalyzed formation of aspartimide and subsequent side products.
Q2: How can I modify my Fmoc-deprotection protocol to reduce aspartimide formation?
Altering the Fmoc-deprotection conditions is a primary strategy to suppress aspartimide formation.[8] This can be achieved by modifying the base or by using additives.
-
Using a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.[5][8]
-
Piperazine: Has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[8][9]
-
Morpholine: As a weak base, it can nearly eliminate aspartimide formation, but may not be sufficient for complete Fmoc removal in all cases.[5][10]
-
Dipropylamine (DPA): Can reduce aspartimide formation, especially at elevated temperatures.[10][11]
-
-
Adding an Acidic Additive: The addition of a weak acid to the piperidine deprotection solution can neutralize the basicity just enough to slow the aspartimide formation without significantly impacting the Fmoc removal rate.[4][11]
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution is a well-known method to reduce aspartimide formation.[8][9][12] However, be aware that HOBt is explosive in its anhydrous state and is typically sold wetted, which introduces water.[8]
-
Formic Acid: The addition of a small amount of an organic acid like formic acid (e.g., 0.1 M) to the piperidine solution has been shown to efficiently prevent the formation of aspartimide side products.[4][5]
-
| Deprotection Cocktail | Efficacy in Reducing Aspartimide | Reference |
| 20% Piperidine in DMF | Standard (Baseline) | [1] |
| 20% Piperidine in DMF + 0.1 M HOBt | Significant reduction | [8][9] |
| 20% Piperidine in DMF + 0.1 M Formic Acid | Efficient prevention | [4][5] |
| 50% Morpholine in DMF | Near elimination, but may be incomplete | [5][10] |
| Piperazine | Effective suppression | [8][9] |
Q3: Are there alternative protecting groups for the Asp side chain that can prevent this issue?
Yes, employing alternative protecting groups for the aspartic acid side chain is a highly effective strategy. These generally fall into two categories: sterically hindered esters or non-ester-based protecting groups.
-
Bulky Ester Protecting Groups: Increasing the steric bulk around the β-carboxyl group physically hinders the backbone amide from attacking, thus preventing cyclization.[5][8] While the standard tert-butyl (OtBu) group offers some protection, more demanding groups have been developed.
-
Non-Ester-Based Protecting Groups: These groups mask the side chain in a way that is not susceptible to the base-catalyzed cyclization.
| Asp Protecting Group | Prevention Mechanism | Key Advantages | Reference |
| OtBu (tert-butyl) | Standard, moderate steric hindrance | Standard, readily available | [1] |
| OMpe (3-methylpent-3-yl) | Increased steric hindrance | Improved suppression over OtBu | [8][13] |
| Trialkylcarbinol Esters | High steric hindrance | Almost complete suppression | [14] |
| CSY (Cyanosulfurylide) | Non-ester masking (C-C bond) | Complete suppression, enhanced solubility | [5][15][16] |
Q4: What is backbone protection and how can it be used for Asp-containing peptides?
Backbone protection is considered one of the most effective methods to completely eliminate aspartimide formation.[1][8] This strategy involves temporarily masking the amide nitrogen of the residue following the aspartic acid, which is the nucleophile in the cyclization reaction.
-
Dmb (2,4-dimethoxybenzyl) and Tmb (2,4,6-trimethoxybenzyl): These groups are introduced on the nitrogen of the amino acid C-terminal to the Asp residue.[5] By converting the secondary amine of the peptide bond to a tertiary amine, the reactive lone pair of electrons is removed, thus preventing the intramolecular attack.[8]
Diagram: Backbone Protection Workflow
Caption: Workflow for using a Dmb-protected dipeptide to prevent aspartimide formation.
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Acidic Additive
This protocol describes a modified Fmoc-deprotection step using formic acid as an additive to suppress aspartimide formation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine in high-purity DMF. Add formic acid to a final concentration of 0.1 M.
-
Deprotection:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine / 0.1 M formic acid solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step one more time with fresh solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct before proceeding to the next coupling step.
Protocol 2: Incorporation of a Sterically Hindered Asp Residue
This protocol outlines the coupling of an amino acid with a bulky side-chain protecting group, such as Fmoc-Asp(OMpe)-OH.
-
Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH and 3.9 equivalents of an activating agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add 8 equivalents of a tertiary base such as N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Monitoring and Washing:
-
Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion.
-
If the test is positive, repeat the coupling step.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Byproduct Analysis
Welcome to the technical support center for the analytical detection of aspartimide byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and quantification of aspartimide and its related impurities in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide and why is it a concern in peptide analysis?
A1: Aspartimide is a cyclic impurity that can form from aspartic acid (Asp) or asparagine (Asn) residues in peptides and proteins.[1][2] Its formation involves the cyclization of the amino acid backbone, resulting in a mass loss of 18 Da (loss of a water molecule from Asp) or 17 Da (loss of an ammonia molecule from Asn).[1][3] This initial cyclic product is often unstable and can subsequently hydrolyze to form iso-aspartyl (isoAsp) and β-aspartyl (β-Asp) peptides.[3] These byproducts are a significant concern because they can be difficult to separate from the desired peptide, potentially altering the biological activity and safety profile of a therapeutic product.[4][5]
Q2: What are the primary analytical techniques for detecting aspartimide byproducts?
A2: The primary and most widely used technique is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.[3] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE), which can provide complementary structural and separation information.[3][6]
Q3: At what stages of peptide development is aspartimide formation most likely to occur?
A3: Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS), particularly during the repeated base-catalyzed removal of the Fmoc protecting group.[2][7] It can also occur during storage of the peptide, especially under basic conditions.[3] The amino acid sequence itself plays a crucial role, with "hotspots" for formation being Asp-Gly, Asp-Ser, and Asp-Asn sequences.[2][7]
Troubleshooting Guides
Issue 1: An unexpected mass of M-18 Da is observed in the LC-MS analysis of my peptide.
Possible Cause: This mass loss is a characteristic signature of aspartimide formation from an aspartic acid residue.[1][3]
Troubleshooting Steps:
-
Confirm the Location: Use tandem mass spectrometry (MS/MS) to fragment the peptide and identify the specific region where the mass loss has occurred.
-
Chromatographic Separation: Optimize your HPLC method to try and separate the aspartimide-containing peptide from the parent peptide. This may require adjusting the gradient, temperature, or column chemistry.[3]
-
Investigate Synthesis/Storage Conditions: Review your peptide synthesis protocol, paying close attention to the base treatment steps.[2] Also, consider the pH and temperature conditions under which the sample has been stored.
Issue 2: My main peptide peak in HPLC is broad or shows shouldering, but the mass spectrum only shows the correct mass.
Possible Cause: This could be due to the co-elution of isobaric (same mass) byproducts, such as isoAsp and β-Asp peptides, which are hydrolysis products of an aspartimide intermediate.[3][5] These isomers are often very difficult to separate chromatographically from the native peptide.[4]
Troubleshooting Steps:
-
Enzymatic Digestion: A common method to confirm the presence of isoAsp is to use the enzyme Protein Isoaspartyl Methyltransferase (PIMT), which specifically recognizes and methylates isoaspartyl residues.[4] Another approach is digestion with an endoproteinase like Asp-N, which will cleave at the N-terminal side of aspartic acid but not isoaspartic acid.[4]
-
Advanced Separation Techniques: Consider using alternative separation methods like capillary electrophoresis (CE) which can sometimes resolve isomers that are inseparable by HPLC.[3]
-
NMR Spectroscopy: For in-depth structural confirmation, 2D-NMR techniques can be employed to definitively identify the presence and location of isoaspartyl linkages.[6]
Quantitative Data Summary
The formation of aspartimide is highly dependent on the amino acid sequence and the protecting groups used during synthesis. The following table summarizes the performance of different aspartic acid protecting groups in mitigating aspartimide formation in a model peptide.
| Fmoc-Asp Protecting Group | % Aspartimide-Related Impurities (Asp-Gly sequence) | % D-Asp Content | Reference |
| Fmoc-Asp(OtBu)-OH | High | High | [5] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | [5] |
| Fmoc-Asp(OBno)-OH | Very Low (<0.1%/cycle) | Very Low | [5][8] |
Experimental Protocols
Protocol 1: General LC-MS Analysis for Aspartimide Detection
This protocol outlines a standard approach using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS).[3]
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water or a water/acetonitrile mixture, to a final concentration of 0.1-1.0 mg/mL.[3]
-
If the sample is in a complex matrix, perform solid-phase extraction (SPE) for cleanup.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A shallow linear gradient, for example, 5% to 45% Mobile Phase B over 30-60 minutes.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Column Temperature: 40-60°C.[3]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Mode:
-
Full scan MS to detect the parent peptide and the potential M-18 Da aspartimide product.[3]
-
Tandem MS (MS/MS) or data-dependent acquisition (DDA) on the parent ion and the M-18 ion to confirm the sequence and locate the modification.
-
-
Visual Diagrams
References
- 1. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Impact of bulky protecting groups on Fmoc-Asp-OtBu coupling efficiency
Welcome to the technical support center for troubleshooting challenges related to the coupling of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on the impact of bulky protecting groups on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the use of Fmoc-Asp(OtBu)-OH in peptide synthesis?
The main issue with Fmoc-Asp(OtBu)-OH is not typically low coupling efficiency of the amino acid itself, but rather the propensity for aspartimide formation during subsequent Fmoc deprotection steps with piperidine.[1][2][3] This side reaction is catalyzed by the base used for Fmoc removal and involves the peptide backbone nitrogen attacking the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring.[1][2] This intermediate can then be cleaved by piperidine to yield not only the desired α-peptide but also β-peptide impurities and racemized products, which are often difficult to separate from the target peptide.[2]
Q2: How does the OtBu protecting group contribute to this problem?
The tert-butyl (OtBu) group on the aspartic acid side chain offers relatively low steric hindrance.[1] While this facilitates the initial coupling of the Fmoc-Asp(OtBu)-OH monomer, it provides insufficient protection against the nucleophilic attack by the backbone amide nitrogen during subsequent deprotection steps, leading to aspartimide formation.[1] The issue is particularly pronounced in sequences where the Asp residue is followed by an amino acid with a small side chain, such as Glycine (Asp-Gly), as this presents less steric hindrance to the formation of the cyclic intermediate.[1]
Q3: My coupling yield is low when incorporating an amino acid after an Asp(OtBu) residue. What could be the cause?
Low coupling yield following an Asp(OtBu) residue can be an indirect consequence of aspartimide formation. If the aspartimide intermediate forms, the N-terminal amine required for the next coupling reaction is part of the succinimide ring and is therefore unavailable for acylation. This results in a deletion of the next amino acid in the sequence.
Another potential cause is peptide aggregation. Certain peptide sequences, particularly those containing hydrophobic residues, can aggregate on the solid support, which physically blocks reactive sites and hinders the diffusion of reagents.[4][5] This leads to incomplete deprotection and coupling steps.[5]
Q4: How can I minimize aspartimide formation when using Fmoc-Asp(OtBu)-OH?
Several strategies can be employed to reduce aspartimide formation:
-
Use of bulkier side-chain protecting groups: Employing aspartic acid derivatives with bulkier protecting groups can sterically hinder the formation of the succinimide ring.[6][7]
-
Backbone protection: Using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group protects the amide nitrogen of the subsequent residue, is highly effective at preventing aspartimide formation.[8]
-
Modified Deprotection Conditions: Adding an acid additive like formic acid to the piperidine deprotection solution can help suppress aspartimide formation.[3]
-
Optimized Coupling Reagents: For difficult sequences prone to side reactions, using highly efficient coupling reagents can be beneficial.[9][10]
Q5: What are some alternative, bulkier protecting groups for the Asp side chain, and how do they compare?
Several protecting groups with increased steric bulk have been developed to minimize aspartimide formation. While these can be very effective, they may also slightly decrease the coupling efficiency of the Asp monomer itself due to their size.
Data Presentation: Comparison of Asp Protecting Groups
| Protecting Group | Structure | Key Advantage(s) | Potential Drawback(s) |
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard, well-established, good initial coupling efficiency.[3][8] | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][8] |
| OMpe (3-methyl-3-pentyl) | -C(CH₃)(C₂H₅)₂ | More effective at reducing aspartimide formation than OtBu.[7][11] | Can still show significant side-product formation under prolonged base exposure.[7] |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Extremely effective at minimizing aspartimide by-products.[11] | Increased steric bulk may slightly slow down the initial coupling reaction. |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₅H₁₁) | Provides excellent protection against aspartimide formation, even in difficult sequences.[2][11] | Larger protecting group might require optimized coupling conditions. |
| ODmb (2,4-dimethoxybenzyl) | -CH₂-C₆H₃-(OCH₃)₂ | Used for backbone protection on the subsequent residue, highly effective at preventing aspartimide formation.[8] | Requires the use of more expensive dipeptide building blocks.[8] |
Troubleshooting Guide
Problem: Low coupling efficiency or presence of deletion sequences.
This troubleshooting guide will help you identify the cause of low coupling efficiency and find a suitable solution.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Mechanism of aspartimide formation.
Experimental Protocols
Protocol 1: Standard Fmoc-Amino Acid Coupling using HBTU/DIPEA
This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Standard SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and the resin has been thoroughly washed with DMF.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.[4]
-
Pre-activation: Add DIPEA to the mixture from step 2 and allow it to pre-activate for 2-5 minutes at room temperature.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, this time may be extended.[8][12]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to monitor the completion of the reaction.[13] A negative result (yellow beads) indicates a complete coupling.[4]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[5]
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the peptide-resin.[13]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Sample Preparation: Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.[13]
-
Observation: Observe the color of the resin beads and the solution.
Note: The Kaiser test is not reliable for N-terminal proline residues, which will give a reddish-brown color. In this case, an alternative like the chloranil test should be used.[13]
Protocol 3: Capping of Unreacted Amines
Capping is performed to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.[14]
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: After a coupling reaction, wash the peptide-resin thoroughly with DMF.[5]
-
Capping Solution Preparation: Prepare a capping solution, typically a mixture of acetic anhydride and DIPEA (or pyridine) in DMF (e.g., 1:1:8 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[5]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all capping reagents and by-products. The synthesis can then proceed to the deprotection of the next amino acid.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry of Peptides with Asp(OtBu)
For researchers, scientists, and drug development professionals, the synthesis and analysis of peptides are foundational to progress. The use of side-chain protecting groups is a necessary strategy, yet it introduces complexities that extend into the analytical characterization of the final product. A case in point is the tert-butyl (OtBu) protection of aspartic acid (Asp), a common choice in Fmoc solid-phase peptide synthesis (SPPS). While effective, the Asp(OtBu) group presents unique challenges during HPLC and mass spectrometry analysis, primarily due to its lability and its role in the formation of impurities.
This guide provides a comparative analysis of the HPLC and mass spectrometry performance of peptides containing Asp(OtBu) against alternative strategies. We present supporting experimental data, detailed analytical protocols, and visualizations to aid in making informed decisions for peptide analysis workflows.
The Central Challenge: Aspartimide Formation
The primary issue associated with Asp(OtBu) is its propensity to facilitate aspartimide formation, a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine treatments for Fmoc group removal in SPPS.[1] This side reaction leads to a mixture of impurities, including α- and β-peptides, which are often difficult to separate from the target peptide by HPLC.[1] The sequence of the peptide significantly influences the rate of this side reaction, with Asp-Gly sequences being particularly susceptible.[1]
HPLC Analysis: A Comparative Look at Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides.[1] When analyzing peptides synthesized with Fmoc-Asp(OtBu)-OH, the key challenge is the resolution of the desired peptide from aspartimide-related impurities. The choice of an alternative protecting group for the aspartic acid side chain can dramatically reduce the formation of these impurities, leading to a cleaner crude product and simplifying purification.
| Protecting Group Strategy | Model Peptide Sequence | % Aspartimide-Related Impurities (by HPLC) | Key Observations |
| Fmoc-Asp(OtBu)-OH (Standard) | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | High (data varies with sequence and conditions) | Prone to significant aspartimide formation, especially in sensitive sequences, leading to complex chromatograms.[1][2] |
| Fmoc-Asp(OMpe)-OH | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | Reduced compared to OtBu | The O-3-methyl-3-pentyl (OMpe) group offers greater steric hindrance, which can reduce the rate of aspartimide formation.[3] |
| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Almost undetectable levels | The O-5-n-butyl-5-nonyl (Bno) group provides excellent protection against aspartimide formation due to its bulkiness.[1][2] |
| Fmoc-Asp(CSY)-OH | LDLa protein sequence | No aspartimide observed | Cyanosulfurylides (CSY) are a newer class of protecting groups that have shown to be highly effective in preventing this side reaction.[4] |
Note: The percentage of impurities is highly dependent on the specific peptide sequence, the coupling reagents, and the duration of exposure to basic conditions during synthesis.
In terms of chromatographic behavior, the presence of the bulky, hydrophobic OtBu group on the aspartic acid side chain will increase the peptide's overall hydrophobicity. This typically leads to a longer retention time in reversed-phase HPLC (RP-HPLC) compared to its deprotected counterpart under identical conditions. While specific retention time shifts are sequence-dependent, analysts should anticipate this change when comparing protected and unprotected peptides.
Mass Spectrometry Analysis: Navigating In-Source Lability
Mass spectrometry (MS) is indispensable for confirming the molecular weight and sequence of peptides. However, the acid-labile nature of the OtBu group introduces a significant potential for in-source decay or on-column deprotection, especially when using acidic mobile phases common in LC-MS, such as those containing 0.1% trifluoroacetic acid (TFA) or formic acid.
| Analytical Aspect | Peptides with Asp(OtBu) | Deprotected Peptides / Peptides with Stable Protecting Groups |
| Expected Molecular Ion | [M+H]⁺ of the fully protected peptide. | [M+H]⁺ of the deprotected peptide. |
| Potential for In-Source Decay | High. Loss of the tert-butyl group (-56 Da) is common in the ion source, leading to the appearance of a peak corresponding to the deprotected peptide. This can complicate data interpretation. | Low to none. The observed molecular ion is generally stable. |
| Ionization Efficiency | The ionization efficiency of a peptide is influenced by its amino acid composition and overall structure. The presence of the OtBu group can alter the peptide's conformation and charge distribution, potentially affecting its ionization efficiency, though this effect is sequence-dependent.[5][6] | The ionization efficiency is characteristic of the native peptide sequence. |
| MS/MS Fragmentation | Fragmentation may occur from both the protected and in-source deprotected precursor ions, leading to a more complex MS/MS spectrum. Characteristic neutral losses of isobutylene (56 Da) from fragment ions containing the Asp(OtBu) residue can be observed. | Fragmentation patterns are characteristic of the native peptide sequence, primarily yielding b- and y-ions from peptide bond cleavages.[7][8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the analysis of peptide purity and can be adapted as needed.
-
System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 3.6 µm, 4.6 mm × 150 mm) is commonly used.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[1][9]
-
Gradient: A linear gradient of 5% to 95% Mobile Phase B over 15 minutes is a typical starting point.[6]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm.[6]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Ensure complete dissolution by vortexing or brief sonication. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Data Analysis: Integrate the peaks in the chromatogram. Peptide purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for confirming the molecular weight of peptides.
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described above, though formic acid is often preferred over TFA as a mobile phase modifier for better MS sensitivity.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is typically used for accurate mass measurement.[10]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z). For sequence confirmation, data-dependent acquisition (DDA) can be used to trigger MS/MS fragmentation of the most abundant precursor ions.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide. Compare the measured mass to the theoretical mass of the expected peptide (both with and without the OtBu group). Analyze MS/MS spectra to confirm the amino acid sequence.
Visualizing the Workflow and Challenges
The following diagram illustrates the key stages of peptide synthesis and analysis, highlighting the points where the Asp(OtBu) group can introduce complications.
Caption: Workflow of Fmoc/tBu SPPS and subsequent analysis of an Asp(OtBu)-containing peptide.
Conclusion
The use of Fmoc-Asp(OtBu)-OH in peptide synthesis is a well-established method, but it is not without its analytical challenges. The primary drawback is the risk of aspartimide formation, which complicates HPLC analysis and purification. In mass spectrometry, the lability of the OtBu group under typical LC-MS conditions can lead to in-source deprotection, requiring careful data interpretation.
For sequences known to be prone to aspartimide formation, employing alternative protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH during synthesis can yield a cleaner crude product, thereby streamlining the analytical process.[1][2][3] When analyzing peptides that already contain the Asp(OtBu) group, analysts should be vigilant for the characteristic mass loss of 56 Da in their mass spectra and may need to optimize HPLC conditions to resolve the target peptide from closely related impurities. A thorough understanding of these potential pitfalls is crucial for the accurate and efficient characterization of peptides containing Asp(OtBu).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 7. uab.edu [uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to NMR Characterization for Confirming Fmoc-Asp-OtBu Incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of NMR characterization techniques to confirm the incorporation of Fmoc-Asp-OtBu, alongside alternative protecting groups. It includes supporting experimental data and detailed protocols to aid in the unambiguous identification and quality assessment of peptide intermediates.
The use of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (this compound) is a standard method in peptide synthesis for introducing aspartic acid residues. The tert-butyl (OtBu) group protects the side-chain carboxyl function, preventing unwanted side reactions. However, a significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step, which can lead to the formation of impurities. Verifying the correct incorporation of the amino acid and assessing the purity of the product is therefore essential, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary analytical tool for this purpose.
Comparative Analysis of NMR Data
This section provides a comparative summary of ¹H and ¹³C NMR chemical shifts for this compound and an alternative, more sterically hindered protecting group, Fmoc-Asp(OMpe)-OH, which is designed to reduce aspartimide formation. The data is presented in a standardized solvent (DMSO-d6) to allow for direct comparison.
| Compound/Fragment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Fmoc-Asp(OtBu)-OH | ||
| α-CH | ~4.4 | ~51.5 |
| β-CH₂ | ~2.6-2.8 | ~36.5 |
| OtBu -C(CH₃)₃ | ~1.4 | ~27.7 |
| OtBu -C (CH₃)₃ | Not Applicable | ~80.5 |
| Fmoc Protons | ~7.3-7.9 | ~120-144 |
| Fmoc-Asp(OMpe)-OH | ||
| α-CH | Similar to Fmoc-Asp(OtBu)-OH | Similar to Fmoc-Asp(OtBu)-OH |
| β-CH₂ | Similar to Fmoc-Asp(OtBu)-OH | Similar to Fmoc-Asp(OtBu)-OH |
| OMpe Protons | Varies (multiple signals for pentyl group) | Varies (multiple signals for pentyl group) |
| Aspartimide Byproduct | ||
| α-CH | Shifted compared to parent amino acid | Shifted compared to parent amino acid |
| β-CH₂ | Shifted compared to parent amino acid | Shifted compared to parent amino acid |
Note: The exact chemical shifts can vary depending on the specific peptide sequence and experimental conditions. The data for Fmoc-Asp(OMpe)-OH and the aspartimide byproduct are based on expected shifts due to structural similarities and the known effects of aspartimide formation on the local electronic environment.
Experimental Protocols
A detailed methodology for the NMR characterization of protected amino acids is crucial for obtaining high-quality, reproducible data.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the protected amino acid or peptide intermediate in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a consistent solvent is critical for comparing spectral data.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Solubilization: Ensure complete dissolution by gentle vortexing or sonication. If solubility is an issue, deuterated chloroform (CDCl₃) can be considered as an alternative solvent, though this will alter the chemical shifts.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex peptide sequences, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization process, from sample preparation to data analysis and confirmation of incorporation.
A Comparative Analysis of Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of protected amino acids is a critical factor in the successful solid-phase peptide synthesis (SPPS) of complex peptides. One of the most common challenges encountered during SPPS is the formation of aspartimide, a side reaction that can significantly reduce the yield and purity of the final product. This guide provides a detailed comparative study of two commonly used protected aspartic acid derivatives, Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH, with a focus on their efficacy in mitigating aspartimide formation.
Introduction to Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs at aspartic acid residues during the Fmoc deprotection step with piperidine. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs. The formation of the five-membered succinimide ring is problematic as it can lead to racemization at the α-carbon of the aspartic acid and subsequent hydrolysis to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.
Fmoc-Asp(OtBu)-OH has long been the standard choice for incorporating aspartic acid in Fmoc-SPPS. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is labile to strong acids like trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step. However, the relatively small size of the OtBu group offers minimal steric hindrance, making it susceptible to nucleophilic attack by the backbone amide nitrogen during piperidine treatment, leading to aspartimide formation.[1]
Fmoc-Asp(OMpe)-OH , on the other hand, utilizes a bulkier 3-methylpentyl (OMpe) ester as the side-chain protecting group. This increased steric bulk around the side-chain carbonyl group effectively shields it from intramolecular nucleophilic attack, thereby significantly reducing the incidence of aspartimide formation.[2]
Comparative Performance Data
The efficacy of Fmoc-Asp(OMpe)-OH in suppressing aspartimide formation compared to Fmoc-Asp(OtBu)-OH has been demonstrated in various studies. A classic model peptide for evaluating this side reaction is the scorpion toxin II sequence fragment, VKDXYI, where X represents an amino acid that influences the rate of aspartimide formation.
The following table summarizes the quantitative data from a comparative study where the resin-bound model peptides were subjected to prolonged treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long peptide synthesis.[3]
| Asp Protecting Group | C-terminal Residue (X) | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 20.3 | 68.5 | 11.2 | 22.8 |
| Fmoc-Asp(OMpe)-OH | Gly | 55.6 | 36.8 | 7.6 | 13.5 |
| Fmoc-Asp(OtBu)-OH | Asn | 45.3 | 43.8 | 10.9 | 15.1 |
| Fmoc-Asp(OMpe)-OH | Asn | 71.8 | 21.3 | 6.9 | 8.2 |
| Fmoc-Asp(OtBu)-OH | Arg | 50.1 | 40.2 | 9.7 | 13.9 |
| Fmoc-Asp(OMpe)-OH | Arg | 75.9 | 17.5 | 6.6 | 7.1 |
Data sourced from comparative analysis of crude peptides after extended piperidine treatment.[3]
The data clearly indicates that the use of Fmoc-Asp(OMpe)-OH results in a significantly higher percentage of the desired target peptide and a corresponding decrease in aspartimide-related byproducts and racemization across all tested sequences.
Experimental Protocols
The following are representative protocols for solid-phase peptide synthesis and cleavage using either Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents), HBTU (0.38 mmol, 3.8 equivalents), and HOBt (0.4 mmol, 4 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of aspartic acid, use either Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH.
Peptide Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 2.5% 1,2-ethanedithiol (EDT) to the cocktail.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the crude peptide pellet under vacuum.
5. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the purity and identity of the peptide by RP-HPLC and mass spectrometry.
Visualizing the Chemistry: Aspartimide Formation and Protecting Group Cleavage
The following diagrams illustrate the key chemical pathways discussed in this guide.
Caption: Base-catalyzed aspartimide formation pathway during Fmoc-SPPS.
Caption: Acid-catalyzed cleavage of OtBu and OMpe side-chain protecting groups.
Conclusion
References
A Comparative Guide to t-Butyl Based Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in modern research and drug development. The selection of a protecting group strategy is a critical decision that profoundly impacts the yield, purity, and overall success of the synthesis. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has emerged as the dominant approach due to its milder reaction conditions and orthogonality. This guide provides an objective comparison of the t-butyl based protecting group strategy with the alternative Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic route.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in the nature of the Nα-amino protecting group and the corresponding deprotection chemistry.
-
Fmoc/tBu Strategy: This approach employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for semi-permanent side-chain protection. The Fmoc group is removed with a mild base, typically piperidine, while the tBu groups are cleaved during the final step with trifluoroacetic acid (TFA). The key advantage of this strategy is its orthogonality , where the two types of protecting groups are removed by different chemical mechanisms (base vs. acid), allowing for selective deprotection.[1]
-
Boc/Bzl Strategy: This classic method utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl) based groups for side-chain protection. Both protecting groups are removed by acid, but with different strengths. The Boc group is cleaved with a moderate acid like TFA at each cycle, while the more robust Bzl groups require a very strong and hazardous acid, such as hydrofluoric acid (HF), for final cleavage.[2][3] This lack of true orthogonality can sometimes lead to premature deprotection of side chains during the repetitive acid treatments for Boc removal.[2]
Performance Metrics: A Head-to-Head Comparison
While the Fmoc/tBu strategy is now the most commonly used methodology for peptide synthesis, the choice between the two approaches can depend on the specific peptide sequence and application.[4]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Key Considerations |
| Nα-Deprotection | 20-50% Piperidine in DMF | 25-50% TFA in DCM | Fmoc deprotection is significantly milder, avoiding repeated exposure of the peptide to acid.[5] |
| Final Cleavage | ~95% Trifluoroacetic Acid (TFA) | Anhydrous Hydrofluoric Acid (HF) | TFA is less harsh and does not require specialized equipment, unlike the highly corrosive and toxic HF.[5] |
| Orthogonality | Yes | No (Quasi-orthogonal) | True orthogonality of Fmoc/tBu allows for on-resin modifications.[1] |
| Yield & Purity | Generally high, but can be sequence-dependent. | Can result in higher average yield and purity for routine, high-throughput synthesis.[5] | For complex, modified, or sensitive peptides, the milder conditions of Fmoc/tBu are often advantageous.[5] |
| Side Reactions | Aspartimide formation, t-butylation of sensitive residues. | t-butylation, premature side-chain deprotection. | Both strategies are susceptible to side reactions, which can be mitigated with optimized protocols and scavengers. |
| Automation | Highly amenable to automation.[6] | Amenable to automation. | The milder conditions and simpler workflow of Fmoc/tBu are well-suited for automated synthesizers. |
Mitigating Side Reactions: The Advantage of Bulky t-Butyl Groups
A significant challenge in Fmoc/tBu SPPS is the formation of aspartimide from aspartic acid (Asp) residues, particularly in sequences like Asp-Gly.[7] This side reaction is catalyzed by the piperidine used for Fmoc deprotection and can lead to a mixture of difficult-to-separate byproducts, including α- and β-aspartyl peptides and their racemized forms.[8]
A key advantage of the t-butyl based protecting group strategy is the ability to modulate steric hindrance to minimize such side reactions. By replacing the standard tert-butyl (tBu) ester on the aspartic acid side chain with bulkier trialkylcarbinol-based esters, aspartimide formation can be dramatically reduced.
Comparative Performance of Aspartate Protecting Groups
The following table summarizes the experimental data from the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to aspartimide formation. The data demonstrates the effectiveness of bulkier t-butyl based protecting groups in minimizing this side reaction during extended treatment with 20% piperidine in DMF.
| Protecting Group on Aspartic Acid | Aspartimide Formation (%) | D-Aspartate Formation (%) |
| Fmoc-Asp(OtBu)-OH | High | High |
| Fmoc-Asp(OMpe)-OH | Reduced | Reduced |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | Significantly Reduced |
Data adapted from comparative studies on scorpion toxin II peptides.[8]
The use of the 5-n-butyl-5-nonyl (OBno) protecting group, a bulkier t-butyl analog, virtually eliminates aspartimide formation, even in the challenging Asp-Gly sequence.[8]
Another common side reaction is the t-butylation of sensitive amino acid residues like tryptophan (Trp) and cysteine (Cys) by t-butyl cations generated during the final TFA cleavage. This can be minimized by the addition of scavengers to the cleavage cocktail.
Experimental Protocols
Fmoc/tBu Solid-Phase Peptide Synthesis (Manual Protocol)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be tested (e.g., Kaiser test).[9]
-
Drain the coupling solution and wash the resin with DMF (3-4 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc/Bzl Solid-Phase Peptide Synthesis (Manual Protocol)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM.[10]
-
-
Neutralization:
-
Wash the peptide-resin with isopropanol and then with DCM.
-
Treat the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes.
-
Wash the resin thoroughly with DCM.[10]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid and a coupling agent (e.g., DCC/HOBt) in an appropriate solvent (e.g., DCM/DMF).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours.
-
Monitor the reaction completion (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DCM and DMF.
-
-
Repeat Cycle: Repeat steps 2, 3, and 4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This step requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.
-
Dry the peptide-resin thoroughly.
-
Place the resin in an HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol).
-
Condense anhydrous HF into the reaction vessel at low temperature (e.g., -78°C).
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate, wash, and dry the crude peptide as described for the Fmoc/tBu strategy.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of the Fmoc/tBu and Boc/Bzl SPPS strategies.
Caption: A single cycle of amino acid addition in Fmoc/tBu-SPPS.
Caption: A single cycle of amino acid addition in Boc/Bzl-SPPS.
Conclusion
The Fmoc/tBu strategy, centered around the use of t-butyl based side-chain protecting groups, offers significant advantages in modern solid-phase peptide synthesis. Its orthogonality, milder reaction conditions, and amenability to automation make it the preferred choice for the synthesis of a wide range of peptides, including complex and modified sequences. While the Boc/Bzl strategy can be effective, particularly for routine high-throughput synthesis, the hazardous nature of HF for final cleavage is a major drawback.
The versatility of the t-butyl based protecting groups is further highlighted by the ability to introduce sterically hindered analogs to effectively suppress common side reactions like aspartimide formation. A thorough understanding of the advantages and limitations of each protecting group strategy, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize high-quality peptides for their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Asp(OtBu) Stability During Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the stability of the Asp(OtBu) side-chain protecting group during Fmoc deprotection is a critical parameter influencing the purity and yield of the final peptide product. The base-catalyzed formation of aspartimide is a notorious side reaction that can lead to a cascade of unwanted byproducts, including α- and β-peptides and their racemized forms, posing significant purification challenges. [1][2][3] This guide provides a comprehensive comparison of strategies to mitigate aspartimide formation, supported by experimental data and detailed protocols.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly (D-G) motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[1][4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue by the base used for Fmoc removal, typically piperidine. This is followed by an intramolecular nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring.[1][2]
Comparative Analysis of Deprotection Strategies
The choice of deprotection conditions plays a pivotal role in controlling the extent of aspartimide formation. Below is a comparative summary of various approaches:
Table 1: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Concentration | Temperature | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | 20% (v/v) | Room Temperature | High | [1][4] |
| 50% Morpholine in DMF | 50% (v/v) | Room Temperature | Minimal (1.2%) | [1] |
| 50% Morpholine in DMF | 50% (v/v) | 45°C | Low (4.3%) | [1] |
| 20% Piperidine in DMF | 20% (v/v) | 45°C | Very High (>70%) | [1] |
| Dipropylamine (DPA) | Not Specified | Elevated | Reduced vs. Piperidine | [4][5] |
| Piperazine | Not Specified | Not Specified | Reduced vs. Piperidine | [6][7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | Not Specified | Exacerbates formation | [1][8] |
Table 2: Influence of Additives in Deprotection Cocktail
| Deprotection Cocktail | Additive | Concentration | Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | HOBt | 0.1 M | Significantly Reduced | [6][7][9] |
| 20% Piperidine in DMF | Formic Acid | 0.1 M | Reduced | [3] |
| Piperazine/DBU in DMF | Formic Acid | 1% | Minimized | [8] |
| Piperidine in DMF | Oxyma | 0.5 M | Strongly Reduced | [5] |
Table 3: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Protecting Group | Feature | Aspartimide Formation vs. OtBu | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | Standard | - | [1] |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | Bulky | Improved | [6] |
| Fmoc-Asp(ODie)-OH | 2,3,4-trimethylpent-3-yl | Bulky | Improved | [6] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Bulky, Flexible | Significantly Reduced | [10] |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl | Bulky | Extremely Effective Minimization | [10] |
| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl | Bulky | Extremely Effective Minimization | [10] |
Backbone Protection: The Most Robust Solution
The most effective strategy to completely eliminate aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[5][6] The use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine in an Asp-Gly sequence, for instance, prevents the initial deprotonation required for the cyclization reaction.[2][3] This is often achieved by using pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Reagent: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the reaction vessel for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).[2]
-
Protocol 2: Fmoc Deprotection with HOBt Additive
-
Reagent: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the reaction vessel for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Protocol 3: Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Reagents: Fmoc-Asp(OtBu)-(Dmb)Gly-OH, coupling reagent (e.g., HCTU), and a base (e.g., DIPEA) in DMF.
-
Procedure:
-
Deprotect the N-terminus of the growing peptide chain on the solid support using the standard protocol.
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq) and HCTU (1.45 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and then DMF.[2]
-
Visualizing the Chemistry and Workflow
To better illustrate the processes involved, the following diagrams outline the chemical pathways and experimental decision-making.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Activators for Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) is critical for the generation of high-purity target peptides. The choice of coupling activator for Fmoc-Asp(OtBu)-OH, a commonly used protected amino acid, significantly impacts reaction efficiency, yield, and the prevention of side reactions such as aspartimide formation and racemization. This guide provides an objective comparison of prevalent coupling activators, supported by experimental data, to facilitate an informed selection for your specific synthetic requirements.
Performance Comparison of Coupling Activators
The selection of a coupling activator is a balance between reactivity, cost, and the potential for side reactions. Uronium/aminium-based reagents are the most common choice for Fmoc-SPPS due to their high efficiency. Below is a summary of the performance of several widely used coupling activators. While direct comparative data for Fmoc-Asp-OtBu is not always available in a single study, the following table synthesizes findings from studies on challenging peptide sequences and sterically hindered amino acids.
| Coupling Activator | Structure | Relative Reactivity | Typical Reaction Time | Reported Purity/Yield | Key Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | 15-45 min | >95% | Considered the gold standard for difficult couplings, including sterically hindered residues.[1] Minimizes racemization due to the HOAt moiety.[2] Higher cost is a primary drawback. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | 30-60 min | ~90-95% | A cost-effective and widely used reagent.[3] Generally less reactive than HATU, which may require longer reaction times or double coupling for challenging sequences.[1] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | High | 30-60 min | ~90-95% | Similar in reactivity to HBTU, offering a reliable and economical option for routine synthesis. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | 20-50 min | >95% | Reactivity is often comparable to HATU but at a lower cost.[4] The 6-chloro substitution on the benzotriazole ring enhances the reactivity of the active ester. Reported to be less allergenic.[3] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very High | 10-30 min | >98% | An Oxyma-based reagent known for its high reactivity and suppression of racemization.[5][6] Its solutions in DMF may have lower stability over time compared to benzotriazole-based reagents.[7] |
Experimental Protocols
The following are generalized protocols for the coupling of Fmoc-Asp(OtBu)-OH to a resin-bound peptide using different activators. It is recommended to perform a small-scale test to optimize conditions for a specific peptide sequence.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Resin with a free N-terminal amine
-
Coupling Activator (HATU, HBTU, TBTU, or HCTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Standard washing solvents (e.g., Dichloromethane (DCM))
General Coupling Procedure:
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine should be washed thoroughly with DMF after the previous Fmoc-deprotection step.
-
Activation of Fmoc-Asp(OtBu)-OH:
-
In a separate reaction vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the chosen coupling activator (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for the recommended reaction time (see table above). The coupling time may need to be extended for difficult sequences.
-
-
Washing:
-
After the coupling reaction, drain the solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
A final wash with DCM can be performed to prepare the resin for the next step.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of the coupling reaction in SPPS and the chemical logic behind the activation process.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Simplified pathway of amide bond formation using a uronium salt activator.
Conclusion
The choice of coupling activator for Fmoc-Asp(OtBu)-OH is a critical parameter in solid-phase peptide synthesis. For routine syntheses, HBTU, TBTU, and HCTU offer a good balance of efficiency and cost. For challenging sequences, sterically hindered couplings, or when minimizing racemization is paramount, HATU and COMU are superior choices, often justifying their higher cost with increased purity and yield of the final peptide product.[1][9] It is always recommended to base the final selection on the specific requirements of the peptide sequence and to perform optimization studies when necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Synthesis: Navigating Aspartamide Formation with Fmoc-Asp(OtBu) and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) presents a significant challenge due to the propensity for aspartimide formation. This undesirable side reaction, occurring during the basic conditions of Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS), can lead to a cascade of impurities, including racemization and the formation of difficult-to-separate α- and β-peptides. The choice of the side-chain protecting group for aspartic acid is therefore a critical parameter influencing the purity and yield of the final peptide. This guide provides an objective comparison of the standard Fmoc-Asp(OtBu)-OH with alternative strategies designed to mitigate aspartimide formation, supported by experimental data and detailed protocols.
The tert-butyl (tBu) ester is a widely used protecting group for the side chain of aspartic acid in Fmoc-based SPPS.[1] Its popularity stems from its compatibility with standard cleavage cocktails, typically strong acids like trifluoroacetic acid (TFA), which simultaneously deprotect the side chain and cleave the peptide from the resin.[1][2] However, the susceptibility of the Asp(OtBu) residue to base-catalyzed intramolecular cyclization to form an aspartimide intermediate remains a significant drawback, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][3]
The Challenge of Aspartimide Formation
During the repetitive piperidine treatments required for Fmoc group removal, the backbone amide nitrogen following the aspartic acid residue can be deprotonated. This initiates a nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring, the aspartimide.[4] This intermediate is unstable and can be subsequently attacked by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as racemized products.[5][6] These impurities are often difficult to distinguish and separate from the desired peptide, complicating purification and reducing the overall yield.[3]
Comparative Performance of Aspartic Acid Protecting Groups
To address the challenge of aspartimide formation, several alternative protecting groups for the aspartic acid side chain have been developed. These alternatives primarily focus on increasing steric hindrance around the side-chain carboxyl group to disfavor the intramolecular cyclization reaction. This section compares the performance of Fmoc-Asp(OtBu)-OH with prominent alternatives: Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OAll)-OH, and Fmoc-Asp(OBno)-OH.
| Protecting Group Strategy | Key Advantages | Primary Disadvantages | Relative Cost |
| Fmoc-Asp(OtBu)-OH | Well-established, standard protecting group; good solubility.[2] | Prone to aspartimide formation, especially in susceptible sequences.[2][3] | Standard |
| Fmoc-Asp(OMpe)-OH | The bulky 3-methyl-3-pentyl (OMpe) group provides increased steric hindrance, significantly reducing aspartimide formation compared to OtBu.[7][8][9] | Higher cost compared to Fmoc-Asp(OtBu)-OH. | Higher |
| Fmoc-Asp(OAll)-OH | The allyl (All) ester is an orthogonally protected building block, allowing for selective deprotection of the Asp side chain for modifications like cyclization.[10][11] | Requires a specific palladium-catalyzed deprotection step, adding complexity to the synthesis.[11] | Higher |
| Fmoc-Asp(OBno)-OH | The 5-n-butyl-5-nonyl (OBno) group offers superior steric hindrance, leading to almost undetectable levels of aspartimide formation even in challenging sequences.[12] | Higher cost and potentially slower coupling kinetics due to its bulkiness. | Highest |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Dipeptide approach with a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of the following glycine residue effectively prevents aspartimide formation by sterically hindering the cyclization.[2][4] | Limited to Asp-Gly sequences; the dipeptide building block is more expensive.[2] | Higher |
Quantitative Comparison of Aspartimide Formation
The following table summarizes the percentage of aspartimide-related impurities observed in the synthesis of a model peptide, the Scorpion toxin II fragment (VKDXYI), under prolonged piperidine treatment to simulate multiple deprotection cycles.
| Protecting Group | Peptide Sequence (X) | % Aspartimide-Related Impurities | % D-Aspartate |
| Fmoc-Asp(OtBu)-OH | Gly | 44% | High |
| Fmoc-Asp(OMpe)-OH | Gly | Reduced compared to OtBu | Lower than OtBu |
| Fmoc-Asp(OBno)-OH | Gly | ~1% | Very Low |
| Fmoc-Asp(OtBu)-OH | Asn | Significant | High |
| Fmoc-Asp(OBno)-OH | Asn | Almost Undetectable | Very Low |
| Fmoc-Asp(OtBu)-OH | Arg | Significant | High |
| Fmoc-Asp(OBno)-OH | Arg | Almost Undetectable | Very Low |
Data adapted from comparative studies.[12] The D-Aspartate percentage reflects the degree of racemization occurring as a consequence of aspartimide formation.
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the manual synthesis of a peptide on a solid support. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Continue the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Analysis of Peptide Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides.[3] A typical RP-HPLC method is described below:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL of a 1 mg/mL peptide solution.
Visualizing Synthesis and Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the general SPPS workflow and the mechanism of aspartimide formation.
Conclusion
The successful synthesis of peptides containing aspartic acid is highly dependent on the strategic selection of the side-chain protecting group. While Fmoc-Asp(OtBu)-OH remains a standard and cost-effective choice, its application is fraught with the risk of aspartimide formation, particularly in challenging sequences. For the synthesis of high-purity peptides, especially for therapeutic applications, the use of sterically hindered alternatives such as Fmoc-Asp(OMpe)-OH and, more effectively, Fmoc-Asp(OBno)-OH, is strongly recommended. The choice of protecting group should be guided by the specific peptide sequence, the desired final purity, and budgetary considerations. For Asp-Gly containing peptides, the use of a pre-formed dipeptide with backbone protection offers a robust solution to completely circumvent this persistent side reaction. By understanding the underlying chemistry and the available tools, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Asp(OMpe)-OH [cem.com]
- 8. Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 [sigmaaldrich.com]
- 9. FMOC-ASP(OMPE)-OH|lookchem [lookchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. peptide.com [peptide.com]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
A Comparative Purity Analysis of Commercial Fmoc-Asp(OtBu)-OH Reagents
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid building blocks is paramount in solid-phase peptide synthesis (SPPS) to ensure the desired peptide's identity, purity, and yield. Fmoc-Asp(OtBu)-OH is a critical reagent for incorporating aspartic acid residues. However, its use is associated with the risk of forming aspartimide-related impurities, which can compromise the quality of the final peptide product.[1][2] This guide provides a comparative overview of the purity of commercially available Fmoc-Asp(OtBu)-OH, based on publicly available data from various suppliers. It also details the analytical methods used for purity assessment and discusses common impurities.
Understanding Key Impurities in Fmoc-Asp(OtBu)-OH
The primary concern during peptide synthesis using Fmoc-Asp(OtBu)-OH is the formation of aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc-group removal (e.g., piperidine) and can lead to a mixture of impurities, including α- and β-peptides and racemized products.[1][3] The sequence of the peptide, particularly Asp-Gly, Asp-Asn, and Asp-Ser, can exacerbate aspartimide formation.[2]
Other potential impurities in commercial Fmoc-Asp(OtBu)-OH reagents include:
-
Enantiomeric Impurities: The presence of the D-enantiomer in the L-amino acid reagent can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the target peptide.[4]
-
Fmoc-β-Alanine Derivatives: These can arise from a Lossen-type rearrangement during the synthesis of the Fmoc-amino acid.[5]
-
Dipeptide Adducts: Unwanted carboxyl activation during synthesis can lead to the formation of Fmoc-Asp(OtBu)-Asp(OtBu)-OH.[5]
-
Residual Free Amino Acid: The presence of unprotected aspartic acid can affect coupling efficiency.[6]
-
Residual Solvents and Reagents: Trace amounts of solvents like ethyl acetate or reagents like acetic acid can be present and may impact the synthesis.[6]
Comparative Purity of Commercial Fmoc-Asp(OtBu)-OH Reagents
The following table summarizes the purity specifications for Fmoc-Asp(OtBu)-OH from various commercial suppliers, based on their publicly available data. It is important to note that these values are reported by the suppliers and may be determined by different analytical methodologies. For critical applications, independent verification of purity is recommended.
| Supplier | Product Name/Grade | Reported HPLC Purity | Enantiomeric Purity | Other Purity Data |
| Sigma-Aldrich (Novabiochem®) | Fmoc-D-Asp(OtBu)-OH | ≥99.0% | ≥99.5% | ≥98% (TLC), ≥96.0% (acidimetric)[7] |
| Sigma-Aldrich | Fmoc-Asp(OtBu)-OH | ≥98.0% | Not specified | - |
| CEM Corporation | Fmoc-Asp(OtBu)-OH | ≥99.0% | ≥99.8% | -[8] |
| M-Clarity | Fmoc-Asp(OtBu)-OH | 99.84% | 99.85%ee | -[9] |
| Chem-Impex | Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH | ≥99.5% (Chiral HPLC) | Not specified | -[10] |
| Echemi (Multiple Suppliers) | Fmoc-Asp(OtBu)-OH | 98.0% - 99.0% | Not specified | -[11] |
Note: The data presented is subject to change and may vary between batches. Users should always refer to the certificate of analysis for the specific lot they are using.
Experimental Protocols for Purity Analysis
The following are generalized protocols for the key analytical methods used to assess the purity of Fmoc-Asp(OtBu)-OH.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the most common method for determining the chemical purity of Fmoc-amino acids.[1][12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Sinochrom ODS-BP) is typically used.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[13]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is common.[12]
-
Flow Rate: 1.0 - 2.0 mL/min.[13]
-
Detection: UV absorbance at 220 nm.[13]
-
Sample Preparation: Dissolve the Fmoc-Asp(OtBu)-OH sample in acetonitrile or the initial mobile phase composition to a concentration of 2-10 mg/mL.[13]
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Chiral HPLC for Enantiomeric Purity
Chiral HPLC is essential for quantifying the amount of the undesired enantiomer.[4]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as those based on carbohydrates (e.g., CHIRALPAK IA, IC).[4]
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) with additives.
-
Flow Rate, Detection, and Sample Preparation: Similar to standard HPLC, but optimized for the specific chiral separation.
-
Data Analysis: The enantiomeric purity is determined by the relative peak areas of the two enantiomers.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the purity analysis of a commercial Fmoc-Asp(OtBu)-OH reagent.
Caption: Workflow for Purity Analysis of Fmoc-Asp(OtBu)-OH.
Conclusion and Recommendations
While most commercial suppliers offer Fmoc-Asp(OtBu)-OH with high reported purity, the potential for aspartimide-related impurities remains a significant concern, particularly for the synthesis of long or complex peptides. For sequences known to be prone to aspartimide formation, researchers should consider using alternative strategies, such as Fmoc-Asp(OBno)-OH or dipeptide building blocks, which have been shown to significantly reduce this side reaction.[1][14] It is crucial for researchers to carefully evaluate the certificate of analysis for each batch of Fmoc-Asp(OtBu)-OH and, when necessary, perform their own purity analysis to ensure the quality and reproducibility of their peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fmoc-Asp(OtBu)-OH [cem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Cost-Benefit Analysis of Novel Aspartic Acid Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, the exploration of novel chemical entities that promise enhanced therapeutic efficacy and favorable safety profiles is a constant endeavor. Among these, novel aspartic acid derivatives have emerged as a versatile class of compounds with significant potential in treating chronic diseases like liver fibrosis and in advancing drug delivery systems. This guide provides an objective comparison of the performance of these derivatives against existing alternatives, supported by experimental data, to aid in informed decision-making for future research and development.
Executive Summary
Novel aspartic acid derivatives demonstrate considerable promise, particularly in the realm of anti-liver fibrosis therapeutics and as biodegradable polymers for drug delivery. In vitro studies reveal that specific derivatives exhibit significantly higher potency in inhibiting key markers of fibrosis compared to the parent compound, L-aspartic acid, and other natural antioxidants. While a comprehensive cost-of-goods analysis for these novel compounds is not yet publicly available, a qualitative assessment suggests that their potentially enhanced efficacy could justify the investment in their synthesis, especially given the high costs associated with treating end-stage liver disease. In the context of drug delivery, aspartic acid-based polymers offer advantages in biocompatibility and pH-responsive drug release, presenting a competitive alternative to established polymers like PLGA.
I. Application in Liver Fibrosis Treatment
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix, is a major contributor to the global burden of chronic liver disease. Current therapeutic options are limited, creating a pressing need for novel anti-fibrotic agents. Recent research has focused on modifying the structure of L-aspartic acid to improve its therapeutic efficacy, which is otherwise limited by high polarity and poor cell permeability.
Performance Comparison: Novel Aspartic Acid Derivatives vs. Alternatives
A recent study detailed the synthesis and in vitro evaluation of 32 novel aspartic acid derivatives for their anti-liver fibrosis activity. The most promising of these compounds were compared against the lead compound, L-Aspartic acid (L-Asp), and a natural antioxidant with known anti-fibrotic properties, epigallocatechin gallate (EGCG).[1] The primary endpoint for efficacy was the inhibition of the Collagen Type I Alpha 1 (COL1A1) promoter activity in human hepatic stellate cells (LX-2), a key event in liver fibrosis.
| Compound/Alternative | Inhibition of COL1A1 Promoter (%) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Novel Derivative 41 | 97.44% | 30 | >1000 | >33.3 |
| Novel Derivative 8a | 49.34% | >500 | 13,000 | >26 |
| Novel Derivative 3 | 66.72% | Not Reported | Not Reported | Not Reported |
| Novel Derivative 9 | 8.6-fold increase vs. L-Asp | Not Reported | Not Reported | Not Reported |
| Novel Derivative 45 | 75.89% | Not Reported | Not Reported | Not Reported |
| L-Aspartic Acid (L-Asp) | 11.33% | Not Reported | Not Reported | Not Reported |
| EGCG (Positive Control) | 36.46% | Not Reported | Not Reported | Not Reported |
| Obeticholic Acid | Not directly comparable | Varies by study | Varies by study | Varies by study |
| Silymarin | Not directly comparable | Varies by study | Varies by study | Varies by study |
| Baicalein | Not directly comparable | Varies by study | Varies by study | Varies by study |
Data for novel derivatives, L-Asp, and EGCG are from a study on their in vitro anti-liver fibrosis activity.[1]
Key Findings:
-
Several novel aspartic acid derivatives demonstrated significantly superior inhibition of the COL1A1 promoter compared to both L-Aspartic acid and EGCG.[1]
-
Compound 41, in particular, showed an exceptionally high inhibition rate of 97.44% and a favorable selectivity index, indicating high potency and low cytotoxicity in this in vitro model.[1]
-
Compound 8a, while less potent in inhibiting the COL1A1 promoter, exhibited a very high cytotoxic concentration (CC50), suggesting a strong safety profile.[1]
-
The conjugation of bile acid to the aspartic acid structure (as in compound 9) was shown to be beneficial for anti-fibrotic activity.[2]
Cost-Benefit Analysis
A precise cost-benefit analysis at this early stage is challenging due to the lack of large-scale manufacturing cost data for the novel derivatives. However, a qualitative analysis can be constructed based on the synthesis complexity and potential therapeutic benefits.
Cost Considerations:
-
Synthesis of Novel Derivatives: The synthesis of these derivatives involves multi-step processes, including the use of protecting groups and, in some cases, chiral catalysts, which can be costly.[1] Solid-phase peptide synthesis (SPPS), a common method for creating such derivatives, can have costs of approximately $1 per residue on a research scale, with the cost of high-quality amino acids and reagents being a significant factor.[3] Automated synthesizers for SPPS can range from $70,000 to $140,000.[4]
-
Cost of Alternatives:
-
Obeticholic Acid: The annual cost for Obeticholic acid for primary biliary cholangitis is approximately $36,000.[]
-
Natural Products: The raw material cost for natural products like silymarin can be as low as
50 per kilogram, though formulation and purification add to the final cost.8−
-
Benefit Considerations:
-
Enhanced Efficacy: The significantly higher in vitro potency of derivatives like compound 41 suggests the potential for lower therapeutic doses, which could translate to reduced side effects and overall treatment cost.
-
Improved Physicochemical Properties: Modifications to the L-aspartic acid structure are designed to overcome limitations of poor cell membrane permeability and low lipophilicity, potentially leading to better bioavailability and in vivo efficacy.[1]
-
Addressing Unmet Needs: With limited FDA-approved drugs for liver fibrosis, novel, effective treatments could have a major impact on patient outcomes and reduce the substantial healthcare costs associated with liver transplantation and managing end-stage liver disease.
Signaling Pathway and Experimental Workflow
The anti-fibrotic effects of the promising aspartic acid derivatives, compounds 41 and 8a, were found to be mediated through the inhibition of the IKKβ-NF-κB signaling pathway, which plays a crucial role in the inflammatory response that drives liver fibrosis.[1]
Caption: Inhibition of the IKKβ-NF-κB signaling pathway by novel aspartic acid derivatives.
A general workflow for the initial screening and evaluation of these novel compounds is outlined below.
Caption: General experimental workflow for the evaluation of novel anti-fibrotic compounds.
II. Application in Drug Delivery Systems
Aspartic acid can be polymerized to form poly(aspartic acid), a biodegradable and biocompatible polymer that is a promising candidate for drug delivery systems. These polymers can be formulated into nanoparticles, hydrogels, and other carriers to encapsulate and deliver therapeutic agents. A key advantage of poly(aspartic acid)-based systems is their pH-responsiveness, which allows for triggered drug release in specific microenvironments, such as tumors or inflamed tissues.
Performance Comparison: Poly(aspartic acid) vs. PLGA
Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved polymer widely used in drug delivery. The following table provides a comparison of key performance parameters between poly(aspartic acid)-based systems and PLGA.
| Feature | Poly(aspartic acid)-based Systems | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | Excellent; degradation products are natural amino acids. | Good; degradation products (lactic and glycolic acid) are metabolized by the body.[6] |
| Biodegradability | Yes, through hydrolysis of amide bonds. | Yes, through hydrolysis of ester bonds.[6] |
| Drug Release Mechanism | Primarily pH-dependent swelling and polymer erosion.[7][8] | Bulk erosion and drug diffusion.[6] |
| Drug Loading Capacity | Varies with the specific derivative and drug. | Generally good, but can be influenced by drug-polymer interactions. |
| pH-Responsiveness | High, due to the presence of carboxylic acid groups.[7][8] | Lower, though the acidic microenvironment from degradation can influence release. |
| In Vivo Performance | Aspartic acid-modified PLGA-PEG nanoparticles have shown enhanced bone-targeting efficiency. | Well-established for a variety of applications. |
Key Findings:
-
Poly(aspartic acid) hydrogels exhibit significant pH-dependent swelling and drug release, with higher release at physiological pH (7.4) compared to acidic pH (1.2).[7][8] This property is highly desirable for oral drug delivery systems designed to release their payload in the intestines rather than the stomach.
-
The thermal stability of poly(aspartic acid) hydrogels is often greater than the parent polymer, indicating successful crosslinking and a stable network for drug encapsulation.[7]
-
Aspartic acid moieties can be used to functionalize other polymer systems, such as PLGA-PEG, to create targeted drug delivery vehicles. For instance, dendritic aspartic acid has been shown to improve the bone-targeting ability of nanoparticles.
Cost-Benefit Analysis
Cost Considerations:
-
Poly(aspartic acid) Synthesis: The synthesis of poly(aspartic acid) can be more complex and potentially more expensive than that of PLGA, especially if specific chiral forms or complex derivatives are required.
-
PLGA Synthesis: PLGA is commercially available from numerous suppliers, and its manufacturing processes are well-established, making it a more cost-effective option for many standard applications. However, PLGA is generally more expensive than polycaprolactone (PCL) due to a more elaborate synthesis pathway.[6]
Benefit Considerations:
-
Targeted Delivery: The ease of functionalization of poly(aspartic acid) allows for the attachment of targeting ligands, which can improve drug efficacy and reduce off-target side effects. This can be particularly beneficial in cancer therapy, where targeted delivery can minimize damage to healthy tissues.
-
pH-Triggered Release: The inherent pH-responsiveness of poly(aspartic acid) provides a "smart" drug delivery system that can release drugs in response to specific physiological cues. This can lead to more efficient and effective treatment.
-
Biocompatibility: The degradation of poly(aspartic acid) into natural amino acids is a significant advantage in terms of biocompatibility, potentially reducing the risk of inflammatory responses that can be associated with the acidic degradation products of PLGA.
III. Experimental Protocols
A. In Vitro Anti-Liver Fibrosis Assay
1. Cell Culture:
-
Human hepatic stellate cells (LX-2) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. COL1A1 Promoter-Based Luciferase Reporter Assay:
-
LX-2 cells are seeded in 24-well plates and co-transfected with a COL1A1 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, the cells are treated with the test compounds (novel aspartic acid derivatives or alternatives) at various concentrations for another 24 hours.
-
The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The inhibition rate is calculated relative to a vehicle-treated control.
3. Sulforhodamine B (SRB) Cytotoxicity Assay:
-
LX-2 cells are seeded in 96-well plates and treated with the test compounds for 24 hours.
-
The cells are then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.
-
The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 515 nm.
-
The CC50 value (the concentration that causes 50% cell death) is calculated from the dose-response curve.
4. Western Blot for NF-κB Pathway Proteins:
-
LX-2 cells are treated with the test compounds and then stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated IKKβ, phosphorylated IκBα, and total forms of these proteins, as well as NF-κB p65. A loading control, such as β-actin, is also used.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
B. In Vivo Evaluation of Anti-Fibrotic Agents in a Rodent Model
1. Animal Model:
-
Liver fibrosis is induced in male C57BL/6 mice by intraperitoneal injection of carbon tetrachloride (CCl4) twice a week for 6-8 weeks.
2. Drug Administration:
-
The test compounds (novel aspartic acid derivatives or alternatives) are administered orally or via intraperitoneal injection daily, starting after the establishment of fibrosis (e.g., from week 4).
3. Efficacy Evaluation:
-
At the end of the treatment period, the animals are euthanized, and blood and liver samples are collected.
-
Serum Analysis: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured to assess liver damage.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate liver architecture and collagen deposition, respectively. The severity of fibrosis is scored using a standardized system (e.g., METAVIR score).
-
Immunohistochemistry: Liver sections are stained for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Quantitative PCR: The mRNA expression of pro-fibrotic genes (e.g., COL1A1, TIMP1) in liver tissue is quantified.
C. Characterization of Drug-Loaded Nanoparticles
1. Nanoparticle Formulation:
-
Nanoparticles are prepared using a suitable method, such as nanoprecipitation or emulsion-solvent evaporation. For example, the polymer (poly(aspartic acid) derivative or PLGA) and the drug are dissolved in an organic solvent, which is then added to an aqueous phase under stirring to form the nanoparticles.
2. Particle Size and Zeta Potential:
-
The hydrodynamic diameter and polydispersity index of the nanoparticles are measured by dynamic light scattering (DLS).
-
The surface charge (zeta potential) is also determined by DLS.
3. Drug Loading Capacity and Encapsulation Efficiency:
-
A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug.
-
The amount of drug is quantified by a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
4. In Vitro Drug Release Study:
-
A suspension of drug-loaded nanoparticles is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and 5.5) at 37°C with constant stirring.
-
At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is measured by HPLC or UV-Vis spectrophotometry.
-
The cumulative percentage of drug release is plotted against time.
Conclusion
Novel aspartic acid derivatives represent a promising avenue for the development of new therapeutics and drug delivery systems. In the context of liver fibrosis, their enhanced in vitro potency over existing compounds warrants further investigation, including in vivo studies and a more detailed cost-of-goods analysis. For drug delivery, their favorable biocompatibility and tunable properties, such as pH-responsiveness, make them an attractive alternative to conventional polymers. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to evaluate the potential of these novel derivatives in their own research and development pipelines.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on Efficacy and Safety of Emerging Hepatic Antifibrotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartic acid-based modified PLGA-PEG nanoparticles for bone targeting: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Asp(OtBu)-OH: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory management. This guide provides detailed procedures for the proper disposal of Fmoc-Asp(OtBu)-OH (Fmoc-L-aspartic acid 4-tert-butyl ester), a common reagent in solid-phase peptide synthesis.
I. Hazard Assessment and Safety Precautions
Fmoc-Asp(OtBu)-OH is generally not classified as a hazardous substance or mixture. However, it is crucial to handle it with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Before handling Fmoc-Asp(OtBu)-OH for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves must be inspected prior to use.
-
Eye Protection: Tightly fitting safety goggles or eyeshields are necessary.
-
Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) is recommended.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
II. Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the powder.
-
Collection: Carefully sweep or vacuum the spilled material. Avoid actions that could create dust clouds.
-
Containerization: Place the collected material into a suitable, labeled, and closed container for disposal.
III. Disposal Procedures for Unused or Waste Fmoc-Asp(OtBu)-OH
Adherence to local, regional, and national regulations is paramount when disposing of chemical waste. The following are general guidelines for the disposal of Fmoc-Asp(OtBu)-OH.
Step 1: Waste Identification and Segregation
-
Properly identify the waste as Fmoc-Asp(OtBu)-OH.
-
Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Packaging and Labeling
-
Place the waste in a clearly labeled, sealed container. The label should include the chemical name and any relevant hazard information.
Step 3: Disposal Method
-
The recommended method for disposal is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is another acceptable method.[1]
-
Crucially, do not discharge Fmoc-Asp(OtBu)-OH into sewer systems or the environment. [1][2]
IV. Disposal of Contaminated Materials
Any materials that have come into contact with Fmoc-Asp(OtBu)-OH, such as weigh boats, gloves, or wipes, should be considered contaminated and disposed of accordingly.
-
Packaging: Place all contaminated materials in a sealed and labeled container.
-
Disposal: Dispose of as chemical waste through your institution's EHS program.
V. Contaminated Packaging Disposal
For the disposal of the original product container:
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: Once thoroughly cleaned, the container can be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the cleaned and punctured packaging can be disposed of in a sanitary landfill, where regulations permit.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Asp(OtBu)-OH and associated materials.
Caption: Workflow for the proper disposal of Fmoc-Asp(OtBu)-OH.
References
Safeguarding Your Research: A Guide to Handling Fmoc-Asp-OtBu
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical reagents in any laboratory setting. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals working with Fmoc-Asp(OtBu)-OH, a key reagent in peptide synthesis. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
While Fmoc-Asp(OtBu)-OH is not classified as a hazardous substance, exercising proper protective measures is fundamental to minimize exposure and prevent contamination. The following protocols outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential laboratory hazards. The following table summarizes the recommended equipment when handling Fmoc-Asp(OtBu)-OH.
| Protection Type | Equipment/Control | Standard/Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3] | NIOSH (US) or EN 166 (EU) approved.[2][3][4] | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Inspect prior to use.[2][3][4] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat.[1] | N/A | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 or P1 type dust mask.[4] | Recommended when handling larger quantities or if dust may be formed.[1][2][4] | Minimizes inhalation of the powder. |
| Engineering Controls | Chemical fume hood or well-ventilated area.[1][2][3] | N/A | Recommended for procedures that may generate dust or aerosols.[1][2] |
Experimental Protocol: Step-by-Step Handling Procedure
Proper handling of Fmoc-Asp(OtBu)-OH is crucial for both experimental success and personal safety. The following workflow details the key steps for handling this compound in a laboratory setting.
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn: a lab coat, safety glasses, and gloves.[1] Prepare a clean and uncluttered workspace. If weighing the powder, perform this task in a chemical fume hood or an area with good local exhaust ventilation to minimize the inhalation of dust.[1][2]
-
Handling:
-
Weighing: Use a calibrated balance for accurate measurement. Handle the powder with care to avoid generating dust.[1]
-
Dissolution: When preparing solutions, add the solid Fmoc-Asp(OtBu)-OH to the solvent slowly to prevent splashing.
-
-
Cleanup and Disposal:
-
Workspace Cleaning: After use, decontaminate the work area with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, such as gloves and weighing paper, as well as any excess chemical waste, in accordance with local, state, and federal regulations.[2] Unused compound and solutions should be treated as chemical waste.[1] Do not discharge into sewer systems.[3]
-
PPE Removal: Remove PPE in the designated area, taking care not to contaminate personal clothing or skin. Always wash hands thoroughly after removing gloves.[1][2][4]
-
Operational and Disposal Plan Workflow
The following diagram illustrates the logical relationship and step-by-step process for the safe handling and disposal of Fmoc-Asp(OtBu)-OH.
Caption: Workflow for the safe handling and disposal of Fmoc-Asp-OtBu.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
